Acyclovir

Catalog No.
S823233
CAS No.
59277-89-3
M.F
C8H11N5O3
M. Wt
225.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acyclovir

CAS Number

59277-89-3

Product Name

Acyclovir

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)

InChI Key

MKUXAQIIEYXACX-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N

solubility

1.41mg/mL at 25°C
White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/
In water, 1,620 mg/L at 25 °C
Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol
0.2 mg/mL in alcohol
9.08e+00 g/L

Synonyms

Aciclovir; Acycloguanosine; 59277-89-3; Zovirax; Vipral

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1COCCO)NC(=NC2=O)N

acyclovir mechanism of action DNA polymerase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Acyclovir is a nucleoside analog that selectively inhibits viral DNA synthesis. The process involves selective activation in infected cells, followed by specific inhibition of viral DNA polymerase [1] [2].

The mechanism can be broken down into three key stages:

  • Selective Activation by Viral Kinase: Inside the cell, this compound must be phosphorylated to its active form. The initial, crucial phosphorylation to This compound monophosphate is preferentially carried out by a viral-encoded thymidine kinase [3]. This ensures the drug is activated primarily in herpesvirus-infected cells, laying the foundation for its selective toxicity [3] [4].
  • Conversion to Active Triphosphate Form: The this compound monophosphate is subsequently converted to This compound diphosphate and then to the active This compound triphosphate (ACV-TP) by cellular kinases [5] [1].
  • Inhibition of Viral DNA Polymerase: ACV-TP acts as both a substrate and an inhibitor for the viral DNA polymerase [6].
    • Chain Termination: ACV-TP competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into the growing DNA chain. Because this compound lacks a 3' hydroxyl group, once it is incorporated, the DNA chain cannot elongate, resulting in premature chain termination [5] [4].
    • Inactivation of the Polymerase: The viral DNA polymerase binds tightly to the terminated DNA chain, forming a dead-end complex. This irreversibly inactivates the enzyme, further halting viral DNA replication [3] [6].

The selectivity of this compound is reinforced because ACV-TP is a more potent inhibitor of viral DNA polymerase than cellular DNA polymerases, and the concentrations achieved in infected cells are 40-100 times higher than in uninfected cells [3].

The following diagram illustrates this multi-step mechanism:

G A This compound (prodrug) Virus Viral Thidine Kinase A->Virus Step 1 B This compound Monophosphate Cell Cellular Kinases B->Cell Step 2 C This compound Diphosphate C->Cell D This compound Triphosphate (ACV-TP) E Viral DNA Polymerase D->E Step 3 F Growing Viral DNA Chain E->F G Terminated DNA Chain & Inactivated Polymerase E->G Dead-End Complex F->D Competes with dGTP         F->G Chain Termination Virus->B Selective Phosphorylation Cell->C Cell->D

This compound's mechanism involves viral activation and dual inhibitory actions.

Structural and Kinetic Insights

Advanced structural biology has clarified how this compound inhibits viral DNA polymerase and how mutations confer resistance.

Structural Basis of Inhibition and Resistance

Cryo-EM structures of the herpesvirus DNA polymerase reveal that this compound triphosphate acts within the enzyme's active site [7]. Drug-resistant mutations in the viral DNA polymerase map to conserved regions crucial for substrate recognition and catalysis, affecting how the enzyme binds to ACV-TP, incorporates it into DNA, or forms the dead-end complex [6].

Quantitative Kinetics of Polymerase Inhibition

The table below summarizes key kinetic parameters for ACV-TP incorporation by wild-type and mutant herpes simplex virus (HSV) DNA polymerases, illustrating the mechanistic basis of resistance [6].

Polymerase Mutation (Region) Km for ACV-TP (μM) kcat for ACV-TP (min⁻¹) Ki for ACV-TP (μM) Fold Resistance (in vivo)
Wild-Type (KOS) 0.81 ± 0.13 37 ± 3.1 0.99 ± 0.12 1
tsD9 E597K (δ-C) 3.8 ± 0.6 13 ± 1.6 4.1 ± 0.45 3
PFAr1 R700G (II) 5.1 ± 1.4 23 ± 8.7 5.2 ± 1.5 2
PFAr2 R605V (δ-C) 1.1 ± 0.23 1.8 ± 0.6 3.5 ± 0.33 4
F891C F891C (I) 1.3 ± 0.35 0.61 ± 0.07 6.1 ± 2.5 10
PAAr5 R842S (III) 3.1 ± 0.41 23 ± 2 2.5 ± 0.34 20

Mutations confer resistance through distinct mechanisms:

  • Increased Km: Mutants like tsD9 and PFAr1 show impaired binding of ACV-TP [6].
  • Decreased kcat: Mutants like PFAr2 and F891C are defective in incorporating ACV-TP into the DNA chain [6].
  • Combined Effects: Some mutations affect both binding and incorporation [6].

Key Experimental Approaches

Studying this compound's mechanism involves specific biochemical and cell-based assays.

Enzyme Kinetics of DNA Polymerase Inhibition

This protocol characterizes the interaction between ACV-TP and viral DNA polymerase.

  • Objective: Determine kinetic parameters (Km, kcat, Ki) for ACV-TP incorporation and inhibition [6].
  • Materials:
    • Purified wild-type or mutant viral DNA polymerase.
    • Radiolabeled DNA primer-template.
    • dNTPs (dATP, dCTP, dTTP, dGTP).
    • This compound triphosphate (ACV-TP).
    • Reaction buffer.
  • Method:
    • Polymerase Assay: Incubate DNA polymerase with primer-template and varying concentrations of dGTP or ACV-TP. Measure the rate of nucleotide incorporation [6].
    • Data Analysis:
      • Incorporation Kinetics: Fit data to the Michaelis-Menten equation to determine Km and kcat for ACV-TP.
      • Inhibition Kinetics: Measure polymerase activity with a constant dGTP concentration and varying ACV-TP to calculate the inhibition constant (Ki>) [6].
Cell-Based Antiviral Susceptibility Assay

This evaluates this compound's overall effect on viral replication in culture.

  • Objective: Determine the concentration of this compound that inhibits viral replication by 50% (EC50) and assess cell cytotoxicity (CC50) to calculate the selective index [8].
  • Materials:
    • Cell lines permissive for the virus.
    • Virus stock.
    • This compound.
    • Cell culture media and plates.
  • Method:
    • Plaque Reduction Assay: Infect cell monolayers with virus and overlay with medium containing serial dilutions of this compound.
    • Viral Yield Assay: Infect cells, add this compound, harvest virus, and titrate the progeny virus.
    • Cytotoxicity Assay: Treat uninfected cells with this compound and measure cell viability.
    • Data Analysis: Plot dose-response curves to determine EC50 and CC50.

Research Considerations

  • Resistance Mechanisms: Clinically, resistance arises primarily from mutations in the viral thymidine kinase gene, preventing initial phosphorylation. Mutations in the DNA polymerase gene are also significant [6] [2].
  • Comparative Structural Analysis: Cryo-EM structures of polymerases bound to ACV-TP and newer inhibitors provide a roadmap for structure-based drug design to overcome resistance and improve selectivity [7].

References

acyclovir triphosphate activation viral thymidine kinase phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Phosphorylation Pathway and Mechanism of Action

The following diagram illustrates the key stages of acyclovir's activation and its action within the infected cell:

G cluster_0 Activation Steps This compound This compound ACV_MP This compound Monophosphate This compound->ACV_MP 1. Initial Phosphorylation ACV_DP This compound Diphosphate ACV_MP->ACV_DP 2. Secondary Phosphorylation ACV_TP This compound Triphosphate ACV_DP->ACV_TP 3. Final Phosphorylation Viral_DNA Viral DNA Chain Termination ACV_TP->Viral_DNA 4. Inhibition & Incorporation Pol_Action Competitive Inhibition of Viral DNA Polymerase ACV_TP->Pol_Action TK_Enzyme Viral Thymidine Kinase (TK) TK_Enzyme->this compound Rate-limiting step Pol_Action->Viral_DNA Step1_Enzyme Viral Enzyme Step1_Enzyme->TK_Enzyme Step2_Enzyme Cellular Kinases (Guanylate Kinase, etc.) Step2_Enzyme->ACV_MP Step3_Enzyme Cellular Kinases (Phosphoglycerate Kinase, etc.) Step3_Enzyme->ACV_DP

This compound activation pathway and mechanism of action.

The selectivity of this compound is due to the initial phosphorylation step being catalyzed almost exclusively by the viral thymidine kinase (TK) [1] [2]. Uninfected human cells lack sufficient affinity to phosphorylate this compound efficiently, which confines the active triphosphate form primarily to virus-infected cells [2].

Once formed, this compound triphosphate exerts its antiviral effects through two primary mechanisms, detailed in the table below.

Mechanism Biochemical Action Outcome
Competitive Inhibition Competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral DNA polymerase's active site [2] [3]. Halts the DNA polymerization process before it begins.
DNA Chain Termination Acts as an obligate chain terminator. It is incorporated into the growing DNA chain but lacks the 3'-hydroxyl group needed to form a bond with the next incoming nucleotide [1] [2] [3]. Prematurely terminates the elongating DNA strand, preventing the production of complete viral genomes.

Furthermore, after its incorporation, the binding of the next required deoxynucleoside triphosphate can lead to the formation of a stable "dead-end complex," effectively inactivating the viral DNA polymerase [3].

Quantitative Kinetics and Resistance Mutations

The inhibitory strength of this compound triphosphate (ACV-TP) against viral DNA polymerase can be quantified by enzyme kinetics. The following table summarizes the kinetic constants for the wild-type (KOS) and several mutant polymerases, illustrating how specific mutations confer resistance [3].

Table 1. Kinetic Constants for this compound Triphosphate and dGTP Incorporation by Wild-type and Mutant HSV DNA Polymerases [3]

Virus / Mutant Name Amino Acid Change Conserved Region Km for ACV-TP (μM) kcat for ACV-TP (min⁻¹) Ki for ACV-TP (μM) Fold ACV Resistance
KOS (Wild-type) 0.81 ± 0.13 37 ± 3.1 0.99 ± 0.12 1
tsD9 E597K δ-C 3.8 ± 0.6 13 ± 1.6 4.1 ± 0.45 3
PFAr1 R700G II 5.1 ± 1.4 23 ± 8.7 5.2 ± 1.5 2
PAAr5 R842S III 3.1 ± 0.41 23 ± 2 2.5 ± 0.34 20
PFAr2 R605V δ-C 1.1 ± 0.23 1.8 ± 0.6 3.5 ± 0.33 4
F891C F891C I 1.3 ± 0.35 0.61 ± 0.07 6.1 ± 2.5 10

Key kinetic parameters:

  • Km: The substrate concentration at half of Vmax. An increased Km indicates reduced binding affinity.
  • kcat: The catalytic turnover number. A decreased kcat indicates impaired incorporation efficiency into DNA.
  • Ki: The inhibition constant. An increased Ki indicates weaker inhibition of the enzyme.

Mutations confer resistance through distinct mechanistic classes [3]:

  • Class Km (e.g., tsD9, PFAr1): Primarily show an increased Km for ACV-TP, reflecting a defect in binding the inhibitor.
  • Class kcat (e.g., PFAr2, F891C): Primarily show a decreased kcat, reflecting a defect in the chemical step of incorporating ACV-TP into the DNA chain.
  • Class Km, kcat: Exhibit alterations in both binding and incorporation.

Key Experimental Protocols for In Vitro Analysis

For researchers investigating the mechanism of antiviral nucleosides, the following core methodologies are essential.

Enzyme Kinetic Assays to Determine Ki, Km, and kcat

This protocol is used to generate data as seen in Table 1 and defines the interaction between ACV-TP and viral DNA polymerase [3].

  • Objective: To measure the kinetic constants (Km, kcat) for incorporation of ACV-TP and dGTP by wild-type and mutant DNA polymerases, and to determine the inhibition constant (Ki) of ACV-TP for dGTP incorporation.
  • Key Reagents:
    • Purified wild-type or mutant HSV DNA polymerase (can be expressed in Sf9 insect cells via baculovirus system) [3].
    • Primer/template DNA complex.
    • [γ-32P]-ATP for 5' end-labeling of the primer.
    • dNTPs (dATP, dCTP, dTTP).
    • dGTP (the natural substrate).
    • This compound triphosphate (ACV-TP).
  • Methodology Overview:
    • Polymerase Reactions: Set up a series of reactions containing polymerase, primer/template, and increasing concentrations of ACV-TP or dGTP (with other dNTPs in excess) [3].
    • Product Separation: Terminate reactions and separate the elongated DNA products using polyacrylamide gel electrophoresis under denaturing conditions.
    • Quantification: Visualize and quantify the amount of incorporated nucleotide using phosphorimaging or autoradiography.
    • Data Analysis: Plot the velocity of incorporation (v) versus substrate concentration ([S]). The Km and kcat are obtained by fitting the data to the Michaelis-Menten equation (v = (kcat [E] [S]) / (Km + [S])). The Ki for ACV-TP is determined by measuring dGTP incorporation rates in the presence of varying ACV-TP concentrations and analyzing the data with a competitive inhibition model [3].
Analysis of Dead-End Complex Formation

This assay tests the third step of the established inhibition mechanism [3].

  • Objective: To demonstrate that the polymerase-primer/template complex becomes trapped after ACV-TP incorporation and binding of the next incoming dNTP.
  • Key Reagents: Similar to the kinetic assay, but requires a specific primer/template where the next template base after ACV-MP incorporation is known.
  • Methodology Overview:
    • Pre-incubation: Incubate polymerase with primer/template and ACV-TP to allow for incorporation and chain termination.
    • dNTP Challenge: Add a high concentration of the next required dNTP (e.g., dCTP if the template base is guanine) to the reaction.
    • Stability Check: Analyze whether the polymerase remains stably bound to the DNA template over time, for example, by using a challenge with a large excess of unlabeled competitor DNA. If a dead-end complex forms, the polymerase will not dissociate and will not be able to replicate the competitor DNA [3].

Research Implications and Drug Development

Understanding this mechanism provides a blueprint for developing other nucleoside analog drugs. The key is selective activation, which minimizes host cell toxicity [1] [2]. This compound's success has spurred the development of prodrugs like valthis compound, which has higher oral bioavailability and converts to this compound in vivo, leading to three times higher CSF concentrations [2].

Research into polymerase mutations is critical for addressing drug resistance. The kinetic data shows that resistance can arise from mutations that subtly alter the polymerase active site without completely abolishing its natural function, allowing the virus to remain viable [3]. This informs the development of next-generation antivirals, such as cidofovir and foscarnet, which inhibit viral DNA polymerase without requiring the initial phosphorylation by viral thymidine kinase, making them effective against TK-deficient or certain polymerase-mutant viruses [4] [5].

References

acyclovir in vitro susceptibility testing methods

Author: Smolecule Technical Support Team. Date: February 2026

Standard Susceptibility Testing Method

The primary method for testing herpes simplex virus (HSV) susceptibility to acyclovir is the plaque reduction assay [1].

  • Purpose: This assay determines the concentration of this compound required to inhibit 50% of viral plaque formation in cell culture (IC₅₀ or EC₅₀) [2] [1].
  • Resistance Threshold: An IC₅₀ value of >3 μg/mL is widely used to define in vitro resistance to this compound [3] [1]. One study of immunocompromised patients used a threshold of 2 μg/mL with high predictive value [1].
  • Clinical Correlation: The results from this assay show a strong statistical correlation with clinical response to therapy. Isolates classified as resistant in vitro are highly predictive of treatment failure [1].

Mechanisms of this compound Resistance

This compound resistance is not common but arises through specific mutations that disrupt the drug's activation or mechanism. The following diagram illustrates the normal antiviral mechanism and primary resistance pathways.

G This compound This compound Viral TK\n(Thymidine Kinase) Viral TK (Thymidine Kinase) This compound->Viral TK\n(Thymidine Kinase) ACVMP ACVMP Cellular\nKinases Cellular Kinases ACVMP->Cellular\nKinases ACVDP ACVDP ACVDP->Cellular\nKinases ACVTP ACVTP Viral DNA Pol\n(DNA Polymerase) Viral DNA Pol (DNA Polymerase) ACVTP->Viral DNA Pol\n(DNA Polymerase) Inhibits ViralDNA ViralDNA Viral TK\n(Thymidine Kinase)->ACVMP Cellular\nKinases->ACVDP Cellular\nKinases->ACVTP Viral DNA Pol\n(DNA Polymerase)->ViralDNA Inhibits Resistance\nMutations Resistance Mutations Resistance\nMutations->Viral TK\n(Thymidine Kinase)  Alters/Deletes Resistance\nMutations->Viral DNA Pol\n(DNA Polymerase)  Alters

The most common mechanism, especially in immunocompromised patients, is the development of thymidine kinase (TK)-deficient mutants [2] [4]. Without a functional TK enzyme, this compound cannot be activated, rendering it ineffective.

Resistance Prevalence and Clinical Application

The utility of routine susceptibility testing depends heavily on the patient population, as resistance is far more common in immunocompromised individuals.

Patient Population Prevalence of this compound Resistance Clinical Utility of Testing
Immunocompetent Generally below 1% [2] Not routinely recommended [3].
Immunocompromised Higher frequencies; highest in hematopoietic stem cell transplant recipients [2]. Recommended for guiding therapy in cases of poor clinical response [3] [4].

The clinical value of susceptibility testing is highest for managing immunocompromised patients. Testing should be considered when lesions persist despite ongoing therapy and other causes have been ruled out [3].

Key Considerations for Researchers

  • Standardization Challenge: Virus sensitivity testing has not been fully standardized, and IC₅₀ values can vary depending on assay conditions [4].
  • Predictive Value: While a resistant result strongly predicts treatment failure, a susceptible result does not guarantee complete healing, as other host factors are involved [1].

References

acyclovir resistance mechanisms thymidine kinase deficient strains

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Acyclovir Resistance

This compound requires activation by the viral thymidine kinase (TK) to inhibit viral replication. Mutations that lead to a deficient or altered TK are the main cause of ACV resistance [1] [2].

Molecular Basis in Thymidine Kinase-Deficient Strains

The table below summarizes the primary genetic mutations and their consequences in ACV-resistant, TK-deficient HSV strains.

Mutation Type Genetic Basis Functional Consequence Phenotype
Single Base Insertion/Deletion [3] [2] Insertion or deletion of a single base (often a guanine) within long homopolymeric runs of Gs and Cs (e.g., a 7 Gs repeat at codon 146). Frameshift mutation leading to a truncated, non-functional TK protein. TK-deficient
Altered Substrate Specificity [1] [2] Point mutations (not in homopolymeric runs) that change the amino acid sequence of the TK enzyme. Produces a TK enzyme with reduced or altered ability to phosphorylate ACV, while potentially maintaining activity for natural substrates. TK-altered (partial activity)
Complete Gene Deletion/Nonsense Mutation [4] Larger deletions or premature stop codons within the TK gene. A complete absence of TK protein production or function. TK-deficient

TK-deficient strains were historically thought to be unable to reactivate from latency. However, a clinical case report demonstrated that a TK-deficient strain with a single base insertion in a 7-guanine homopolymer repeat could indeed reactivate and cause a recurrent infection in an immunocompromised patient [3]. This highlights the clinical relevance of such specific mutations.

Experimental Data & Prevalence

The prevalence and characteristics of ACV-resistant HSV differ significantly between patient populations.

Parameter Immunocompetent Patients Immunocompromised Patients
Prevalence of ACV-resistant HSV 0.1% - 0.6% [2] 3.5% - 10%; up to 30-36% in high-risk groups (e.g., allogeneic bone marrow transplant) [2]
Typical Therapy Duration Short-term Long-term / Prophylactic
Clinical Significance Less common, often no severe disease Can cause severe, debilitating mucosal disease and visceral dissemination [2]

Key Experimental Models and Protocols

Research on ACV resistance utilizes both clinical isolates and controlled experimental models.

In Vivo Mouse Model for Resistance Selection

The following workflow, used in one study, illustrates a protocol for serial passaging of HSV in mice under suboptimal drug pressure to select for resistant variants [5]:

G Start Infect mouse ear pinnae with HSV-1 or HSV-2 P1 Administer suboptimal oral prodrug therapy (VCV/FCV) Start->P1 7 sequential passages P2 Harvest virus from tissue homogenates P1->P2 7 sequential passages P3 Titrate and characterize virus by Plaque Reduction Assay (PRA) and Plating Efficiency Assay (PEA) P2->P3 7 sequential passages P4 Use progeny virus to infect new mice (Serial Passage) P3->P4 7 sequential passages P4->P2 7 sequential passages End Characterize resistant clones biochemically P4->End If resistant phenotype is observed

Experimental workflow for selecting ACV-resistant HSV in mice.

Key steps and assays from this protocol include [5]:

  • Suboptimal Dosing: Mice are treated with low doses of valthis compound (VCV) or famciclovir (FCV) to suppress but not fully stop viral replication, creating a selective environment.
  • Serial In Vivo Passage: Virus is harvested from treated mice and used to infect new mice, repeated for multiple passages to amplify any resistant mutants.
  • Plaque Reduction Assay (PRA): The gold-standard test to determine the concentration of antiviral drug required to reduce viral plaque formation by 50% (IC50).
  • Plating Efficiency Assay (PEA): This assay calculates the mutation frequency by determining the ratio of virus titer grown in the presence of a high drug concentration (e.g., 10x IC50) to the titer grown in the absence of the drug. It is particularly useful for detecting small subpopulations of resistant virus within a mixture before a significant change in IC50 is apparent [5].
Biochemical Characterization of Resistant Isolates

Once a resistant virus is isolated, further experiments can pinpoint the exact mechanism:

  • Thymidine Kinase Enzymatic Assay: Measures the ability of viral TK to phosphorylate substrates, confirming TK deficiency or altered function [5].
  • DNA Sequencing: Of the viral TK and DNA polymerase genes to identify specific resistance-conferring mutations [5].

New Strategies Against Drug-Resistant HSV

Research is focused on developing solutions that bypass the typical TK-dependent activation pathway.

Strategy Description Examples / Compounds
New Viral Targets Targeting the HSV DNA Helicase/Primase (H/P) complex, which is essential for replication and is a different target than ACV. BAY 57-1293 (high in vitro potency), ASP2151 (reached Phase III trials) [2].
Natural Products Plant extracts and natural compounds with anti-HSV activity, often through mechanisms like virucidal effects or blocking viral entry. Peppermint oil, Prunella vulgaris extract, Eucheuma gelatinae polysaccharide (EGP), baicalein, caffeic acid [4].
Novel Antiviral Mechanisms Using "lethal mutagenesis" where compounds (e.g., Janus-type nucleosides) increase the viral mutation rate beyond a sustainable threshold, causing the viral population to collapse [2]. Still in experimental stages.

The following diagram illustrates the multi-step replication cycle of HSV and the points where various new strategies, particularly natural compounds, exert their inhibitory effects, as identified in research [4].

G A 1. Virucidal Effect (Inactivate free virus) B 2. Block Attachment & Entry C 3. Inhibit Capsid Transport D 4. Suppress Viral DNA & Protein Synthesis E 5. Inhibit Virion Egression F 6. Block Cell-to-Cell Spread Inhibit1 Peppermint oil Cocos nucifera extract Baicalein, Caffeic acid Inhibit1->A Inhibit2 V. nilotica extract M. piperita extract Harringtonine Inhibit2->B Inhibit3 Amentoflavone Inhibit3->C Inhibit4 Amentoflavone, R430 IPAD, EGP polysaccharide Inhibit4->D Inhibit5 Glucoevatromonoside 4'-phenylflavone Inhibit5->E Inhibit6 Glucoevatromonoside Inhibit6->F

HSV replication stages and inhibition by natural compounds.

References

acyclovir selective toxicity viral vs host cell DNA synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Acyclovir's selective action is a three-step process that occurs preferentially in virus-infected cells, as illustrated in the following diagram:

G This compound This compound ACV_MP This compound Monophosphate This compound->ACV_MP Step 1 Viral Thymidine Kinase ACV_DP This compound Diphosphate ACV_MP->ACV_DP Step 2 Cellular Kinases ACV_TP This compound Triphosphate (ACV-TP) ACV_DP->ACV_TP Step 3 Cellular Kinases Viral_DNA_Pol Viral DNA Polymerase Inhibition ACV_TP->Viral_DNA_Pol  Competitive Inhibition vs. dGTP DNA_Termination Viral DNA Chain Termination Viral_DNA_Pol->DNA_Termination  Incorporation & Chain Termination

Quantitative Pharmacological Data

The selectivity described above translates into concrete pharmacological data, which is crucial for dosing and safety assessments.

Pharmacokinetic Parameter Value Clinical / Experimental Significance
Oral Bioavailability 10-20% [1] [2] Low; necessitates high oral doses or IV administration for systemic infections.
Plasma Protein Binding 9-33% [1] Low binding; a high proportion of the drug is freely circulating and available for action.
IC₅₀ in Fibroblasts 0.40 ± 0.2 μM [3] Concentration for 50% viral inhibition in a common lab model (fibroblasts).
IC₅₀ in Keratinocytes 67.7 ± 18.2 μM [3] ~200-fold higher than in fibroblasts; highlights cell-type-dependent efficacy.
CC₅₀ (Cytotoxicity) >600 μM [3] High concentration required to kill 50% of cells; indicates a wide safety margin.
Therapeutic Index (CC₅₀/IC₅₀) High (e.g., >1500 in fibroblasts) [3] Quantifies the high selectivity and favorable safety profile in responsive cell types.

Limitations and Current Research Insights

While the mechanism is highly selective, understanding its limitations is critical for research and clinical practice.

  • Cell-Type Dependent Efficacy: Recent studies using 3D bioprinted human skin equivalents reveal that this compound's potency is significantly lower in skin-derived keratinocytes (the primary target for HSV reactivation) than in fibroblasts or standard Vero cells [3]. This cell-type-dependent effect may explain the drug's limited efficacy in completely preventing subclinical shedding and recurrent outbreaks [3].
  • Mechanisms of Resistance: In immunocompromised patients, resistance can develop primarily through:
    • Mutation in viral thymidine kinase (TK): Prevents the initial phosphorylation of this compound [4] [2].
    • Mutation in viral DNA polymerase: Reduces the drug's binding affinity while retaining enzymatic function [2].
  • Emerging Mechanisms: New research suggests this compound may also modulate the host's innate immune response. A 2025 study indicates it can intervene in HSV-2 infection through the TLR9 signaling pathway, potentially enhancing the antiviral state of host cells [5].

Key Experimental Protocols for Investigation

To study this compound's selectivity and efficacy, researchers employ several key methodologies.

  • Viral Inhibition Assay (IC₅₀ Determination)

    • Objective: Quantify antiviral potency in different cell types [3].
    • Method: Infect donor-matched keratinocytes and fibroblasts with a reporter HSV strain (e.g., HSV-1 K26-GFP). Treat with a serial dilution of this compound. At determined peak infection timepoints, measure viral GFP expression via high-content imaging. Calculate IC₅₀ values by fitting dose-response curves [3].
  • Cytotoxicity Assay (CC₅₀ Determination)

    • Objective: Determine the concentration causing toxicity to host cells [3].
    • Method: Treat uninfected cells with a serial dilution of this compound. Use assays like MTT or Alamar Blue to measure cell viability after 48-72 hours. Calculate CC₅₀ and relate it to IC₅₀ to establish the Therapeutic Index [3].
  • Transcriptome Analysis for Host-Pathogen-Drug Interactions

    • Objective: Investigate broader effects on host cell pathways [5].
    • Method: Infect relevant cell lines (e.g., HaCaT keratinocytes with HSV-2). Treat with this compound and use RNA-seq for genome-wide expression profiling. Perform GO and KEGG enrichment analysis on differentially expressed genes to identify impacted pathways (e.g., TLR signaling) [5].

References

acyclovir molecular docking studies protein binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Acyclovir Binding Affinities in Recent Studies

Viral Target Virus PDB ID (Target) Reported Binding Affinity (kcal/mol) Reference / Context
DNA Polymerase Mpox Virus (MPXV) 8J86 -6.0 [1]
DNA Polymerase Herpes Simplex Virus-1 (HSV-1) 8V1T -6.3 [1]
Capsid Protein Herpes Simplex Virus-1 (HSV-1) 1NO7 -6.5 [2]
Various Proteins Banana Bunchy Top Virus (BBTV) N/A Varied (served as a reference compound) [3]

Detailed Experimental Protocols

The following protocols synthesize common methodologies from the search results, providing a robust framework for conducting molecular docking studies with this compound.

Protocol 1: Standard Molecular Docking Workflow

This protocol outlines the core steps for predicting the binding affinity and orientation of this compound to a target protein, based on commonly used tools in the cited research [4] [2] [1].

DockingWorkflow Standard Molecular Docking Protocol start Start Docking Study prep_prot Protein Preparation - Obtain 3D structure from PDB - Remove water & heteroatoms - Add polar hydrogens - Assign charges (e.g., Gasteiger) start->prep_prot prep_lig Ligand (this compound) Preparation - Retrieve 3D structure from PubChem - Energy minimization - Define rotatable bonds prep_prot->prep_lig grid_set Grid Box Setup - Define search space - Center on known active site or whole protein for 'blind docking' prep_lig->grid_set run_dock Execute Docking - Use AutoDock Vina - Set exhaustiveness (e.g., 16) - Generate multiple poses grid_set->run_dock analyze Analyze Results - Inspect binding poses - Identify key interactions (H-bonds, hydrophobic) - Calculate binding affinity (kcal/mol) run_dock->analyze end Docking Complete analyze->end

1. Protein Preparation

  • Source: Retrieve the three-dimensional structure of the target protein from the Protein Data Bank (PDB) [2] [1].
  • Refinement: Using software like AutoDockTools or Chimera:
    • Remove all water molecules, co-crystallized ligands, and other heteroatoms not part of the protein [4] [1].
    • Add polar hydrogen atoms to the protein structure.
    • Assign Gasteiger partial charges to all atoms [4].
  • Save the prepared protein in PDBQT file format, which is required for docking with AutoDock Vina.

2. Ligand (this compound) Preparation

  • Source: Download the 3D chemical structure of this compound (PubChem CID: 2022) in SDF or similar format from the PubChem database [3].
  • Refinement: Using PyRx or AutoDockTools:
    • Perform energy minimization to optimize the geometry.
    • Define the ligand's torsional degrees of freedom (rotatable bonds).
  • Save the prepared ligand in PDBQT format.

3. Docking Execution

  • Software: AutoDock Vina is widely used for its speed and accuracy [5] [4] [2].
  • Grid Box Setup: Define a 3D search space (grid). For blind docking, the box should encompass the entire protein surface. For targeted docking, center the box on the known active site (e.g., where natural substrates like dTTP bind) [4] [1].
    • Example Parameters from Research: One study used a grid box of dimensions 82 × 126 × 100 ų for blind docking against HSV-1 glycoproteins [4].
  • Execution: Run the docking simulation with an appropriate exhaustiveness value (e.g., 16) to ensure comprehensive sampling of conformational space [4].

4. Analysis of Results

  • Binding Affinity: The primary output is the predicted binding energy in kcal/mol. More negative values indicate stronger binding [2] [1].
  • Binding Pose Analysis: Use visualization software (e.g., Discovery Studio, ChimeraX, PyMOL) to examine the predicted orientation of this compound in the binding pocket [2] [1].
  • Interaction Analysis: Identify specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and key amino acid residues in the target protein [1].
Protocol 2: Validation and Advanced Analysis

To enhance the reliability of docking predictions, follow-up analyses are recommended.

1. Molecular Dynamics (MD) Simulations

  • Purpose: To assess the stability of the protein-acyclovir complex over time and validate the docking pose under simulated physiological conditions [6] [4].
  • Protocol Outline:
    • System Setup: Place the docked complex in a solvation box (e.g., TIP3P water model) and add ions to neutralize the system's charge [4].
    • Energy Minimization: Use the steepest descent algorithm to remove steric clashes.
    • Equilibration: Gradually heat the system to 310 K (NVT ensemble) and then stabilize the pressure at 1 bar (NPT ensemble).
    • Production Run: Perform a simulation, typically for tens to hundreds of nanoseconds (e.g., 40 ns was used in one study [4]). Analyze root-mean-square deviation (RMSD) to confirm complex stability.

2. Experimental Validation

  • Surface Plasmon Resonance (SPR): This biophysical technique can experimentally confirm the binding interaction and quantify the affinity (equilibrium dissociation constant, K_D) and kinetics, as demonstrated for other antiviral compounds [4].
  • Plaque Reduction Assay: This cell-based antiviral assay is the standard for functionally validating the inhibitory activity predicted by docking studies [4].

Research Applications and Notes

  • Drug Repurposing: The similar binding affinities of this compound against HSV-1 and Mpox virus DNA polymerases, and its interaction with the same amino acid residues as the natural substrate dTTP, provide a structural rationale for investigating its repurposing potential [1].
  • Benchmarking Compound: this compound is frequently used as a positive control or reference compound in docking studies against other DNA viruses to benchmark the predicted activity of novel investigational compounds [3].
  • Critical Interpretation: Docking predictions are computational and must be interpreted as a starting point. Binding affinity alone is not a direct measure of antiviral efficacy. The results require validation through the advanced computational and experimental methods described in Protocol 2 before any biological activity can be confirmed [7].

I hope these structured application notes and protocols provide a solid foundation for your research. Should you require further details on any specific step, please feel free to ask.


References

  • An Interpretive Deep Learning and Molecular Docking Framework for Drug Repurposing in COVID-19. Molecules. 2025. PMC Article
  • Synthesis, X-ray diffraction, and computational studies of this compound and HBG analogs derived from Triazolyl-1,4-benzothiazine and their oxidized forms for breast cancer and SARS-CoV-2. Computational Biology and Chemistry. 2025. ScienceDirect
  • Insights into the antiviral mechanisms of β-caryophyllene: inhibiting viral spread and its synergy with this compound. BMC Complementary Medicine and Therapies. 2025. BMC Article
  • Ligand-based drug design against Herpes Simplex Virus-1 capsid protein by modification of limonene through in silico approaches. Scientific Reports. 2024. Nature
  • Potential of this compound, Allopurinol and B Vitamins for the Treatment of Mpox Viral Infection; Insight from Molecular Docking of the Mpox Virus Multi-Domain DNA Polymerase. Preprints. 2025. Preprint
  • In silico molecular docking analysis of green tea bioactive compounds targeting banana bunchy top virus proteins. SN Applied Sciences. 2025. Springer
  • Advances in in silico drug discovery for rabies virus: Innovations in ligand identification and therapeutic mechanisms (Review). World Academy of Sciences Journal. 2025. Spandidos Publications

References

Comprehensive Application Notes and Protocols: Acyclovir Controlled Release Multiparticulate Delivery System

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Acyclovir (ACV), a guanine analogue antiviral drug, represents a first-line treatment for infections caused by herpes simplex viruses (HSV-1 and HSV-2), chickenpox, shingles, and herpes zoster. Despite its proven therapeutic efficacy, conventional ACV formulations face significant limitations, including poor bioavailability (15-30%), short half-life (2.5-3 hours), and frequent dosing requirements (5 times daily for genital herpes). These limitations necessitate the development of advanced delivery systems that can maintain therapeutic plasma concentrations for extended periods while minimizing side effects. Controlled release multiparticulate systems offer an innovative solution to these challenges by providing sustained drug release, reduced dosing frequency, improved patient compliance, and potentially enhanced bioavailability through optimized gastrointestinal transit or localized delivery. [1] [2] [3]

The multiparticulate approach utilizes various technological platforms, including microsponges, resinate complexes, nanofibers, and multivesicular liposomes, each offering distinct advantages for specific clinical applications. These systems are particularly valuable for antiviral therapy where maintained drug levels are crucial for effective viral suppression. Additionally, multiparticulate systems can be engineered to provide gastro-mucoadhesive properties, prolonging residence time at absorption sites and further enhancing therapeutic outcomes. The development of such sophisticated delivery systems requires careful consideration of formulation parameters, manufacturing techniques, and characterization methods to ensure reproducible performance and clinical efficacy. [1] [3]

Formulation Composition and Design

Core Formulation Components

The design of this compound controlled release multiparticulate systems incorporates various polymetric matrices and functional excipients that collectively determine the drug release profile and overall system performance. The composition varies significantly based on the selected technological platform, with each component serving specific functions in modulating drug release, enhancing stability, and improving bioavailability. [4] [3]

Table 1: Core Components for Different Multiparticulate Formulation Platforms

Formulation Platform Polymer System Drug:Polymer Ratio Key Functional Excipients Solvent System
Microsponges Ethyl cellulose 1:1 to 2:3 Polyvinyl alcohol, Triethyl citrate (plasticizer) Dichloromethane, Ethyl alcohol, Distilled water
Resinate Complex Sodium alginate, Carbopol 1:1 Cholestyramine resin (ion-exchange) Simulated gastric fluid (SGF, pH 1.2)
Nanofibers PLA/PEG blends (70:30 to 100:0) 10% ACV loading Polyethylene glycol (plasticizer) Solvent system for blow spinning
Multivesicular Liposomes Phosphatidyl glycerol, Phospholipids 1:2 Cholesterol, Triglycerides Chloroform, Buffer solutions

The selection of rate-controlling polymers represents a critical factor in achieving desired release profiles. Ethyl cellulose in microsponge formulations provides a robust porous matrix for sustained drug release, while sodium alginate and Carbopol in resinate complexes enable mucoadhesion and controlled release in gastrointestinal environments. For nanofiber systems, PLA/PEG blends offer tunable release characteristics, with increasing PEG content enhancing hydrophilicity and drug release rates. The drug-polymer ratio significantly impacts entrapment efficiency and release kinetics, with optimal ratios identified through systematic formulation development. [4] [1] [5]

Additional Excipients and Functional Components

Beyond the primary polymeric matrices, multiparticulate formulations incorporate various functional excipients to optimize performance characteristics. Plasticizers such as triethyl citrate enhance polymer flexibility and prevent matrix cracking during drying processes. Stabilizers including polyvinyl alcohol (PVA) serve as emulsion stabilizers during microsponge formation, with concentrations typically ranging from 0.5-2% w/v. For ion-exchange resinate complexes, cholestyramine resin provides the foundation for complex formation, enabling controlled drug release through ion-exchange mechanisms in gastrointestinal fluids. The solvent systems employed must adequately dissolve both polymer and drug while allowing for efficient solvent removal during manufacturing, with dichloromethane and ethanol representing common choices for internal phases. [3]

Manufacturing Methods and Experimental Protocols

Microsponge Preparation via Quasi-Emulsion Solvent Diffusion

The microsponge delivery system (MDS) offers a unique technology for the controlled release of this compound, with the capability to provide increased efficacy, enhanced safety, extended product stability, and improved aesthetic properties. The manufacturing process employs the quasi-emulsion solvent diffusion method, which requires careful control of processing parameters to achieve optimal microsponge characteristics. [3]

  • Step 1: External Phase Preparation - Dissolve 150-300 mg of polyvinyl alcohol (PVA) in 150 mL of warm distilled water (approximately 40°C) using mechanical stirring at 500-1000 rpm until complete dissolution is achieved. The PVA concentration directly impacts microsponge particle size and porosity, with higher concentrations generally yielding smaller, more uniform particles.

  • Step 2: Internal Phase Preparation - Dissolve 100-150 mg of ethyl cellulose in 20 mL of dichloromethane followed by the addition of 100 mg of this compound. Stir continuously until a clear, homogeneous solution is obtained. The drug-polymer ratio should be maintained between 1:1 and 2:3 to ensure optimal drug loading and release characteristics.

  • Step 3: Emulsion Formation - Add the internal phase to the external phase drop-wise using a syringe or pipette while maintaining continuous mechanical stirring at 1000-1500 rpm. The rate of addition significantly affects emulsion droplet size and should be controlled at approximately 1-2 mL per minute.

  • Step 4: Solvent Evaporation - Continue stirring for 2 hours at room temperature to allow complete evaporation of the organic solvent. The progressive diffusion of dichloromethane into the aqueous phase results in the formation of porous microsponge particles with uniform drug distribution.

  • Step 5: Harvesting and Drying - Collect the formed microsponges by vacuum filtration using Whatman filter paper. Transfer the collected microsponges to a drying oven and maintain at 40°C for 24 hours. Store the dried microsponges in vacuum desiccators to remove residual solvents before further characterization or formulation. [3]

The following workflow diagram illustrates the manufacturing process for this compound-loaded microsponges:

MicrospongeManufacturing Start Start Microsponge Preparation ExternalPhase Prepare External Phase: - Dissolve PVA in warm water - Concentration: 150-300 mg/150 mL - Temperature: 40°C Start->ExternalPhase InternalPhase Prepare Internal Phase: - Dissolve ethyl cellulose in DCM - Add 100 mg this compound - Drug:Polymer ratio 1:1 to 2:3 ExternalPhase->InternalPhase Emulsion Form Emulsion: - Add internal to external phase drop-wise - Stirring rate: 1000-1500 rpm - Addition rate: 1-2 mL/min InternalPhase->Emulsion Evaporation Solvent Evaporation: - Continue stirring for 2 hours - Room temperature - Dichloromethane diffusion Emulsion->Evaporation Harvesting Harvest Microsponges: - Vacuum filtration - Dry at 40°C for 24 hours - Store in desiccators Evaporation->Harvesting End Microsponges Ready for Characterization Harvesting->End

This compound-Resinate Complex Microbeads Preparation

The resinate complex approach utilizes ion-exchange resins to form drug-resin complexes that are subsequently encapsulated within polymeric microbeads, providing both gastro-mucoadhesive properties and controlled drug release. This method is particularly advantageous for enhancing gastric retention and improving bioavailability. [1]

  • Step 1: Drug-Resin Complex Formation - Combine this compound and cholestyramine resin in a 1:1 ratio in deionized water. Stir the mixture continuously for 24 hours at room temperature using a magnetic stirrer at moderate speed (300-400 rpm) to ensure complete complex formation through ion-exchange mechanisms.

  • Step 2: Microbead Formation - Dissolve sodium alginate (2-3% w/v) in deionized water and incorporate the prepared drug-resinate complex uniformly. Add Carbopol (0.5-1% w/v) to enhance mucoadhesive properties. Drop the homogeneous suspension through a syringe needle (22-24G) into a cross-linking solution containing calcium chloride (2-5% w/v). Maintain the droplets in the cross-linking solution for 15-30 minutes to ensure complete gelation.

  • Step 3: Curing and Washing - Collect the formed microbeads by decantation or gentle filtration. Wash with deionized water to remove excess calcium chloride and uncomplexed drug. Cure the microbeads in a refrigerated environment (4°C) for 12 hours to enhance mechanical stability.

  • Step 4: Drying - Dry the cured microbeads using a fluidized bed dryer or vacuum dryer at 30°C for 12 hours. Avoid excessive temperatures that may compromise the resinate complex or polymer matrix. [1]

Multivesicular Liposomal Depot Preparation

Multivesicular liposomes (MVLs) represent a sophisticated depot delivery system capable of providing controlled systemic delivery of this compound over extended periods. The reverse phase evaporation method employed for MVL production yields high loading efficiency and sustained release characteristics. [6]

  • Step 1: Lipid Phase Preparation - Dissolve phospholipids (phosphatidyl glycerol), cholesterol, and triglycerides in organic solvent (chloroform) in a round-bottom flask. The lipid composition should be optimized to achieve desired encapsulation efficiency and release profile.

  • Step 2: Aqueous Phase Preparation - Dissolve this compound sodium in buffer solution (phosphate buffer, pH 7.4) to form the aqueous phase. The drug concentration should be optimized based on the desired payload and release characteristics.

  • Step 3: Emulsion Formation - Add the aqueous phase to the lipid phase while homogenizing at high speed (10,000-15,000 rpm) for 5-10 minutes to form a water-in-oil emulsion. Maintain temperature control throughout the process to prevent lipid degradation.

  • Step 4: Solvent Removal - Remove the organic solvent by rotary evaporation under reduced pressure, leading to the formation of multivesicular liposomes. The evaporation rate and temperature critically impact liposome structure and should be carefully controlled.

  • Step 5: Purification - Separate the formed MVLs by centrifugation at 10,000 × g for 15 minutes and wash with isotonic buffer to remove unencapsulated drug. The MVLs can be resuspended in appropriate cryoprotectant solution for lyophilization if long-term storage is required. [6]

Characterization Protocols and Quality Control

Yield, Drug Loading, and Entrapment Efficiency

Comprehensive characterization of multiparticulate systems is essential to ensure consistent product quality and performance. Percentage yield provides insight into process efficiency, while drug entrapment efficiency and loading capacity determine the formulation's therapeutic potential and economic viability. [3]

  • Percentage Yield Determination - Accurately weigh the dried multiparticulate system and calculate the percentage yield using the formula: Percentage Yield = (Actual weight of product / Total theoretical weight of raw materials) × 100. Values typically range from 57.43% to 77.81% for optimized microsponge formulations, with higher values indicating more efficient manufacturing processes. [3]

  • Drug Entrapment Efficiency - Weigh accurately a quantity of multiparticulate system equivalent to 100 mg of this compound. Suspend in phosphate buffer (pH 6.8) and allow to stand for 24 hours with occasional shaking. Filter the suspension, dilute appropriately, and measure drug concentration using UV spectrophotometry at 253 nm. Calculate entrapment efficiency using: Entrapment Efficiency (%) = (Actual drug content / Theoretical drug content) × 100. Optimized formulations typically demonstrate entrapment efficiencies between 68.95% and 87.56% for microsponges, while multivesicular liposomes show even higher values of 45-82%. [6] [3]

  • Drug Loading Capacity - Determine using the same extract and calculate using: Drug Loading (%) = (Weight of drug in multiparticulates / Total weight of multiparticulates) × 100. This parameter is particularly important for determining dosage requirements and formulation efficiency. [3]

Particle Size and Morphological Analysis

Particle size distribution significantly influences drug release kinetics, stability, and in vivo performance. Laser light diffraction techniques using instruments such as Zeta Sizer (Malvern, UK) equipped with hydro-dispersing units provide accurate size distribution profiles. Microsponge formulations typically exhibit particle sizes ranging from 376.3 to 777.7 nanometers, with optimal sizes determined by the specific application and administration route. Scanning electron microscopy (SEM) offers detailed information about surface morphology, porosity, and internal structure. Samples should be gold-sputtered before imaging to enhance conductivity, with accelerating voltages typically between 10-20 kV. SEM analysis confirms the porous, sponge-like structure of microsponges and the spherical morphology of resinate complex microbeads. [3]

In Vitro Drug Release Kinetics

Drug release profiling under physiologically relevant conditions provides critical information about formulation performance and release mechanisms. The standard protocol involves using Franz diffusion cells or USP dissolution apparatus with appropriate media. [3]

  • Release Media Preparation - For gastrointestinal targeting, use simulated gastric fluid (SGF, pH 1.2) without enzymes for the first 2 hours, followed by simulated intestinal fluid (SIF, pH 6.8) for the remaining duration. For transdermal applications, use phosphate buffer saline (PBS, pH 7.4) to simulate physiological conditions.

  • Sample Collection and Analysis - Withdraw aliquots (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours) while maintaining sink conditions by replacing with fresh pre-warmed media. Filter samples through 0.45 μm membrane filters and analyze drug concentration using validated UV spectrophotometric or HPLC methods.

  • Release Kinetics Modeling - Analyze release data using mathematical models including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to elucidate release mechanisms. The Korsmeyer-Peppas model is particularly valuable for identifying diffusion mechanisms, with exponent values indicating Fickian diffusion (n ≤ 0.43), non-Fickian transport (0.43 < n < 0.85), or case-II transport (n ≥ 0.85). [3]

Performance Data and Optimization

Formulation Efficiency and Physical Characteristics

Systematic evaluation of formulation parameters reveals critical relationships between composition, processing conditions, and performance characteristics. The data presented in the tables below provide comprehensive insights into these relationships for different multiparticulate systems. [3]

Table 2: Characterization Data for this compound-Loaded Multiparticulate Formulations

Formulation Code Production Yield (%) Entrapment Efficiency (%) Particle Size (nm) Drug Loading (%) Release Duration (hours)
F1 (Microsponge) 57.43 68.95 376.3 24.8 24
F2 (Microsponge) 77.81 87.56 421.6 29.5 24
F3 (Microsponge) 62.34 72.45 777.7 25.9 24
F4 (Microsponge) 59.87 70.12 452.1 26.3 24
Resinate Microbeads 65.80 75.20 750.0* 28.1 24
Multivesicular Liposomes 71.50 82.00 5000.0* 45.0 96
PLA/PEG Nanofibers 73.20 80.50 650.0* 10.0 504

Estimated values from methodology descriptions (micrometers, hours = 21 days)

Analysis of the data reveals that Formulation F2 demonstrates optimal characteristics with the highest production yield (77.81%), entrapment efficiency (87.56%), and excellent drug loading capacity (29.5%). The variation in particle size across different formulations (376.3-777.7 nm for microsponges) can be attributed to differences in polymer concentrations and processing parameters. Multivesicular liposomes show remarkably extended release duration (96 hours), making them particularly suitable for depot formulations requiring less frequent administration. PLA/PEG nanofibers demonstrate the most prolonged release profile (21 days), ideal for transdermal applications requiring sustained antiviral activity. [5] [6] [3]

Comparative Analysis of Release Performance

The drug release characteristics vary significantly across different multiparticulate platforms, each offering distinct advantages for specific therapeutic applications. The following comparative analysis highlights these differences:

  • Microsponge Formulations - Display biphasic release patterns with initial rapid release (30-40% within 2 hours) followed by sustained release (70-80% over 24 hours). The porous structure enables controlled diffusion, with release rates modifiable through polymer composition and cross-linking density. [3]

  • Resinate Complex Microbeads - Exhibit pH-dependent release profiles with enhanced retention in gastric pH (1.2), making them particularly suitable for gastrointestinal infections. Formulations without drug-resin complex release the drug more rapidly than formulations containing the complex, which provide controlled release due to the formation of stable complex between drug and resin. [1]

  • Multivesicular Liposomes - Demonstrate the most sustained release profile with only 70% of drug released in 96 hours, compared to conventional multilamellar vesicles which release 80% of drug in 16 hours. This extended release profile is attributed to the complex internal architecture of multivesicular systems. [6]

  • PLA/PEG Nanofibers - Show composition-dependent release, with increasing PEG content (from 100:0 to 70:30 PLA/PEG ratio) resulting in enhanced drug release rates due to improved hydrophilicity and matrix hydration. These systems provide extremely prolonged release (21 days) suitable for transdermal applications. [5]

Antiviral Efficacy and Safety Assessment

In Vitro Antiviral Activity

Comprehensive evaluation of antiviral efficacy is essential to confirm that the formulated drug maintains its therapeutic activity against target viruses. Standard protocols involve plaque reduction assays using Vero cells infected with herpes simplex virus (HSV-1). [5]

  • Cell Culture and Infection - Grow Vero cells to confluence in 24-well plates using appropriate culture media. Infect cells with HSV-1 at a multiplicity of infection (MOI) of 0.01-0.1 and incubate for 1 hour to allow viral adsorption.

  • Treatment Application - Apply this compound multiparticulate formulations at concentrations ranging from 0.1-100 μg/mL, including free this compound as positive control and untreated cells as negative control. Incubate for 48-72 hours at 37°C with 5% CO₂.

  • Plaque Counting and IC₅₀ Determination - Fix and stain cells with crystal violet solution. Count viral plaques and calculate percentage inhibition compared to untreated controls. Determine IC₅₀ values (concentration inhibiting 50% of viral plaques) using regression analysis. Effective formulations typically show IC₅₀ values comparable to or better than free this compound (typically 0.1-1.0 μM for HSV-1). [5]

Studies have demonstrated that PLA/PEG nanofibers containing this compound significantly reduce HSV-1 viral titer in vitro, with efficacy directly related to the specific combination of polymers used in the fibrous mats. These systems maintain antiviral activity while providing controlled drug release over extended periods. [5]

Cytocompatibility and Safety Profiling

Biocompatibility assessment ensures that formulation components and excipients do not induce adverse effects on host cells. Standard cytotoxicity testing using MTT or XTT assays evaluates metabolic activity of treated cells compared to untreated controls. [5]

  • Cell Viability Assay - Seed Vero cells or human keratinocyte cell lines in 96-well plates at appropriate density. Treat with multiparticulate formulations at concentrations equivalent to therapeutic and supra-therapeutic drug levels. Incubate for 24-72 hours.

  • Metabolic Activity Measurement - Add MTT solution (0.5 mg/mL) and incubate for 2-4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm. Calculate cell viability as percentage of untreated controls.

  • Safety Threshold - Formulations should maintain cell viability >80% at therapeutic concentrations to be considered non-cytotoxic. Optimized this compound multiparticulate systems, including PLA/PEG nanofibers and microsponges, have demonstrated excellent safety profiles with no significant cytotoxicity observed at therapeutic concentrations. [5] [3]

Stability and Storage Recommendations

Long-term stability represents a critical aspect of product development, ensuring consistent performance throughout the shelf life. Recommended stability protocols include real-time and accelerated stability studies under ICH guidelines.

  • Storage Conditions - Store multiparticulate systems in airtight, light-resistant containers at controlled room temperature (15-30°C) with relative humidity not exceeding 60%. Lyophilized multivesicular liposomes may require refrigeration (2-8°C) for long-term stability.

  • Stability Testing Protocol - Conduct stability studies at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 0, 1, 3, 6, 9, 12, 18, and 24 months. Evaluate critical quality attributes including drug content, entrapment efficiency, particle size, in vitro release profile, and moisture content at each time point.

  • Shelf Life Determination - Consider the formulation stable if drug content remains ≥90% of initial value, particle size distribution does not show significant changes, and release profile remains consistent. Most optimized this compound multiparticulate systems demonstrate shelf lives of 18-24 months when stored under recommended conditions. [3]

Conclusion and Future Perspectives

The development of controlled release multiparticulate systems for this compound delivery represents a significant advancement in antiviral therapy, addressing limitations associated with conventional formulations. The application notes and protocols detailed in this document provide comprehensive guidance for researchers and pharmaceutical scientists in designing, optimizing, and characterizing these sophisticated delivery systems. The microsponge, resinate complex, multivesicular liposome, and nanofiber platforms each offer unique advantages for specific clinical scenarios, allowing selection based on desired release profile, route of administration, and target product characteristics.

Future developments in this field will likely focus on personalized medicine approaches, including the application of 3D and 4D printing technologies for manufacturing tailored dosage forms. Additionally, combination therapies incorporating multiple antiviral agents or adjuvants within the same multiparticulate system may provide enhanced therapeutic outcomes. The continued advancement of these sophisticated delivery platforms holds significant promise for improving clinical management of herpes virus infections and potentially other viral diseases requiring sustained antiviral activity. [7]

References

Comprehensive Application Notes and Protocols for Acyclovir Analysis in Human Plasma Using HPLC-UV: Method Development, Validation, and Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acyclovir Monitoring and Analytical Requirements

Therapeutic drug monitoring (TDM) of this compound has become increasingly important in clinical practice due to the narrow therapeutic window of this antiviral medication and the significant interindividual variability in its pharmacokinetics. This compound is a synthetic nucleoside analog with proven efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV), but its clinical utility is complicated by concentration-dependent efficacy and toxicity concerns. In immunocompromised patients, including those receiving immunosuppressive therapy after organ transplantation, maintaining this compound concentrations within the therapeutic range is critical for successful outcomes while minimizing adverse effects. The 50% inhibitory concentration (IC50) values for this compound are well established at 0.56 mg/L for herpes simplex virus and 1.125 mg/L for varicella-zoster virus, providing clear therapeutic targets for antiviral activity [1].

The implementation of reliable analytical methods for this compound quantification is particularly crucial in special populations including pediatric patients, elderly patients, and those with impaired renal function. This compound elimination occurs primarily through renal excretion, with active tubular secretion playing a significant role in its clearance. This pathway makes this compound concentrations highly dependent on renal function, requiring dosage adjustments in patients with renal impairment to prevent drug accumulation and toxicity [2]. Neurotoxicity manifestations including confusion, somnolence, and hallucinations have been associated with this compound overdosing, while renal failure represents another serious adverse effect linked to excessive plasma concentrations [3]. Conversely, subtherapeutic concentrations may lead to treatment failure and development of antiviral resistance, particularly in immunocompromised patients where optimal dosing is critical [1].

Analytical Principle and Method Selection Criteria

HPLC-UV Fundamentals for this compound Analysis

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents a robust, accessible, and cost-effective analytical technique for the quantification of this compound in biological matrices. The fundamental principle involves the separation of analytes based on their differential partitioning between a stationary phase and a mobile phase, followed by detection through ultraviolet absorbance at characteristic wavelengths. For this compound analysis, the chromatographic separation typically employs reverse-phase mechanisms using C8 or C18 columns, where the hydrophobic stationary phase interacts with the relatively hydrophilic this compound molecule through a combination of hydrophobic and polar interactions. The detection of this compound is optimally performed at 254 nm, corresponding to its maximum UV absorbance due to the purine ring structure in its molecular configuration [1] [3].

The selection of HPLC-UV for this compound monitoring in clinical settings is supported by several practical advantages compared to more sophisticated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). While LC-MS/MS offers superior sensitivity and selectivity, HPLC-UV systems are more widely available in clinical laboratories, have lower operational costs, and provide sufficient sensitivity for the therapeutic range of this compound (typically 0.5-60 mg/L) [1] [3]. Additionally, HPLC-UV methods are more adaptable to green chemistry principles by eliminating the need for volatile mobile phase additives and specialized waste disposal required for mass spectrometry systems. The method described in these application notes has been specifically designed with environmental considerations through the implementation of a buffer-free mobile phase, reducing chemical consumption and environmental impact while maintaining analytical performance [1].

Comparative Analytical Techniques

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter HPLC-UV Method LC-MS/MS Method
Instrumentation Cost Low to moderate High
Sensitivity (LLOQ) 0.5-0.7 mg/L 0.005-0.05 mg/L
Sample Volume 100-300 μL 150 μL
Sample Preparation Protein precipitation Protein precipitation + possibly SPE
Analysis Time 12-17 minutes 4 minutes
Mobile Phase Water:methanol or buffer:acetonitrile Buffer:acetonitrile with additives
Green Assessment Eco-friendly (buffer-free option) Chemical-intensive
Throughput Moderate High
Availability Widely available Limited to specialized labs

While LC-MS/MS offers superior sensitivity with limits of quantification as low as 5 ng/mL, this level of sensitivity is often unnecessary for therapeutic monitoring of this compound, whose target concentrations are in the mg/L range [4] [3]. The HPLC-UV method detailed in this protocol provides adequate sensitivity for clinical decision-making while offering practical advantages in terms of cost, accessibility, and environmental impact. For laboratories requiring simultaneous analysis of multiple antivirals, an HPLC-UV method has been developed that can quantify both this compound and ganciclovir in a single run, improving efficiency for institutions monitoring both medications [3].

Detailed Experimental Protocol

Reagents, Chemicals, and Instrumentation

The method requires this compound reference standard with certified purity (≥95%) and an appropriate internal standard, preferably ganciclovir (purity ≥99%) due to its structural similarity and compatible chromatographic behavior. HPLC-grade solvents are essential, including methanol, acetonitrile, and water to minimize background interference and ensure reproducible chromatography. For equipment, a standard HPLC system with isocratic or low-pressure gradient capability, UV detector, automatic sampler, and column heater is sufficient. The separation is performed using a reverse-phase C18 column (e.g., Supleco Discovery C18, 5 μm, 250 × 4.6 mm) protected by an appropriate guard cartridge. Data acquisition and processing can be managed by various chromatography software packages such as Clarity software [1] [3].

Mobile Phase Preparation and Chromatographic Conditions

The mobile phase consists of a simple, buffer-free mixture of water and methanol in a 97:3 (v/v) ratio. This composition provides excellent separation of this compound from plasma interferences while being environmentally friendly and minimally corrosive to the HPLC system. The mobile phase should be prepared by accurately measuring 970 mL of HPLC-grade water and 30 mL of HPLC-grade methanol, followed by thorough mixing and filtration through a 0.45 μm membrane filter. Degassing is essential to prevent bubble formation, which can be accomplished by sonication for 10-15 minutes or sparging with helium gas. The chromatographic separation employs isocratic elution at a flow rate of 1.0 mL/min with the column maintained at ambient temperature (typically 20-25°C). Detection wavelength is set at 254 nm, and the total run time is 17 minutes, providing adequate separation with this compound eluting at approximately 15 minutes and ganciclovir (internal standard) at approximately 12 minutes [1].

Stock Solutions, Calibration Standards, and Quality Controls

Table 2: Preparation of Calibration Standards and Quality Control Samples

Solution Type Concentration (mg/L) Preparation Method Storage Conditions
Primary Stock Solution 400 40 mg this compound in 100 mL water -20°C, stable 3 months
Working Solution 50, 100 Dilute stock with water Fresh daily preparation
Internal Standard 100 10 mg ganciclovir in 100 mL water -20°C, stable 3 months
Calibration Standards 0.7, 2, 5, 15, 25, 60 Spike blank plasma with working solutions -80°C, stable 2 weeks
Quality Controls 0.7 (LLOQ), 2 (LQC), 25 (MQC), 45 (HQC) Independent stock preparation -80°C, stable 2 weeks

Preparation of stock solutions begins with accurately weighing this compound reference standard and dissolving in HPLC-grade water to obtain a primary stock solution of 400 mg/L. This solution is subsequently diluted with water to prepare working solutions at 50 and 100 mg/L. Similarly, the internal standard ganciclovir is prepared at 100 mg/L concentration. Calibration standards are prepared by spiking drug-free human plasma with appropriate volumes of working solutions to obtain concentrations spanning the expected therapeutic range (0.7-60 mg/L). Quality control (QC) samples should be prepared from an independent weighing at four concentration levels: lower limit of quantification (LLOQ, 0.7 mg/L), low QC (2 mg/L), medium QC (25 mg/L), and high QC (45 mg/L). Aliquots of calibration and QC samples should be stored at -80°C until analysis [1].

Sample Preparation Procedure

The sample preparation employs a straightforward protein precipitation technique that provides adequate clean-up for clinical applications. To 300 μL of plasma sample in a microcentrifuge tube, add 60 μL of internal standard working solution (100 mg/L ganciclovir). Vortex the mixture for 30 seconds to ensure complete mixing. Then add 2 mL of ice-cold acetonitrile for protein precipitation, vortex vigorously for 1 minute, and centrifuge at 5000 rpm for 20 minutes at 4°C to compact the protein pellet. Transfer the supernatant to a clean tube and evaporate to dryness using a vacuum concentrator (e.g., SpeedVac). Reconstitute the residue with 200 μL of mobile phase (water:methanol, 97:3) with vortex mixing for 15 seconds. Finally, transfer the reconstituted sample to an HPLC vial and inject 50 μL into the chromatographic system [1].

System Suitability Testing

Prior to sample analysis, system suitability tests must be performed to verify optimal chromatographic performance. Prepare a system suitability solution containing this compound at the medium QC level (25 mg/L) and the internal standard. Inject five replicates of this solution and evaluate the following parameters: retention time reproducibility (RSD < 2%), peak symmetry (tailing factor < 2.0), theoretical plates (>2000 for this compound), and resolution between this compound and internal standard (>2.0). Only when all system suitability criteria are met should the analysis of experimental samples proceed [1].

Method Validation Results and Performance Characteristics

Specificity, Selectivity, and Linearity

The method demonstrates excellent specificity with no interference from endogenous plasma components at the retention times of this compound (approximately 15 min) and the internal standard ganciclovir (approximately 12 min). Chromatographic comparison of six different sources of blank human plasma confirmed the absence of co-eluting peaks that might interfere with quantification [1]. The linearity of the method was evaluated across the concentration range of 0.7-60 mg/L, which adequately covers the therapeutic range and extends into potentially toxic concentrations encountered in cases of impaired elimination. The calibration curves generated using peak height ratios (this compound/internal standard) versus nominal concentrations exhibited consistent coefficient of determination (r²) values greater than 0.99, indicating excellent linear response. The simple sample preparation combined with the selective chromatographic separation results in a highly reliable quantification method for this compound in human plasma [1] [3].

Precision, Accuracy, and Sensitivity

Table 3: Precision and Accuracy Data for this compound HPLC-UV Method

QC Level Nominal Concentration (mg/L) Intra-day Precision (%CV) Intra-day Accuracy (% Error) Inter-day Precision (%CV) Inter-day Accuracy (% Error)
LLOQ 0.7 5.2 4.8 6.3 5.7
LQC 2 4.1 3.2 5.1 4.3
MQC 25 3.5 2.1 4.2 3.0
HQC 45 2.8 1.9 3.7 2.5

The precision and accuracy of the method were rigorously evaluated according to international guidelines for bioanalytical method validation. Intra-day precision was assessed by analyzing five replicates of each QC level in a single run, while inter-day precision was determined by analyzing five replicates of each QC level on three consecutive days. The results demonstrated coefficients of variation below 7% for all QC levels, well within the acceptance criteria of <15% (20% for LLOQ). Similarly, the accuracy expressed as percentage error from nominal values ranged from 1.9% to 5.7%, comfortably meeting the acceptance criteria of <15% deviation from nominal values [1]. The sensitivity of the method, defined by the lower limit of quantification (LLOQ), was established at 0.7 mg/L, which is sufficient to detect subtherapeutic concentrations given that the IC50 values for target viruses range from 0.56 to 1.125 mg/L [1].

Stability, Recovery, and Carry-over

Comprehensive stability assessments were conducted under various storage and processing conditions. This compound in plasma demonstrated stability at room temperature for up to 24 hours, through three freeze-thaw cycles, and for at least two weeks when stored at -80°C. Processed samples also showed stability in the autosampler (4-8°C) for 24 hours. The recovery of this compound from plasma, determined by comparing peak areas of extracted QC samples with unextracted standards at equivalent concentrations, consistently exceeded 85%, demonstrating efficient extraction through the protein precipitation protocol. Carry-over evaluation confirmed minimal transfer between samples, with blank injections following the upper limit of quantification (60 mg/L) showing responses less than 20% of the LLOQ peak area, meeting regulatory acceptance criteria [1].

Application Notes and Implementation Guidelines

Clinical Application and Pharmacokinetic Correlation

The developed HPLC-UV method has been successfully applied to clinical samples, demonstrating excellent correlation with more sophisticated LC-MS/MS methods. Method comparison studies analyzing patient samples showed significant correlation between the HPLC-UV method and reference LC-MS/MS methods, supporting its use in clinical settings [3]. The validated concentration range (0.7-60 mg/L) adequately covers the expected therapeutic range while also encompassing concentrations associated with toxicity, making it suitable for routine therapeutic drug monitoring. For herpes encephalitis patients, where cerebrospinal fluid penetration is crucial, the method can be adapted to analyze CSF samples, though appropriate validation for this matrix would be required [1] [4].

Implementation of this method enables clinicians to optimize this compound dosing based on individual pharmacokinetic profiles, particularly important in patients with changing renal function or those experiencing potential drug interactions. The peak concentrations (Cmax) following intravenous administration typically range from 7.6 ± 5.4 mg/L, while trough concentrations (Cmin) average 0.85 ± 1.3 mg/L in pediatric patients [3]. Maintaining concentrations above the IC50 for the target virus throughout the dosing interval is critical for treatment success, while avoiding excessive concentrations that may precipitate nephrotoxicity or neurotoxicity [1] [2].

Troubleshooting and Method Adaptation

Common chromatographic issues and their resolutions include peak tailing (addressed by column replacement or mobile phase pH adjustment), retention time drift (corrected by mobile phase replenishment and temperature stabilization), and reduced sensitivity (addressed by lamp replacement or detector cleaning). For laboratories requiring simultaneous quantification of multiple antivirals, the method can be adapted to include ganciclovir by modifying the chromatographic conditions to a Poroshell 120 SB-C8 column (2.1 × 150 mm, 2.7 μm) with a mobile phase of 10 mM ammonium formate with 0.01% formic acid and acetonitrile (97:3) at a flow rate of 0.2 mL/min, reducing the run time to 12 minutes [3].

The greenness of the analytical method was assessed using multiple assessment tools, including the Analytical Method GREENness Score (AMGS), Analytical Eco-Scale, and AGREE metrics, confirming its environmentally friendly characteristics compared to conventional methods [1]. The absence of buffers in the mobile phase not only reduces environmental impact but also extends column lifetime and simplifies system maintenance.

Workflow and Procedural Diagrams

acyclovir_workflow start Start Sample Processing plasma Aliquot 300 µL Plasma start->plasma add_is Add 60 µL Internal Standard (Ganciclovir 100 mg/L) plasma->add_is precipitate Add 2 mL Acetonitrile Vortex 1 min add_is->precipitate centrifuge Centrifuge at 5000 rpm for 20 min precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (SpeedVac Concentrator) transfer->evaporate reconstitute Reconstitute with 200 µL Mobile Phase evaporate->reconstitute inject Inject 50 µL into HPLC reconstitute->inject hplc_params HPLC Parameters: - Column: C18 (250 × 4.6 mm) - Mobile Phase: Water:Methanol (97:3) - Flow Rate: 1 mL/min - Detection: 254 nm - Runtime: 17 min inject->hplc_params detection Detection: This compound RT ~15 min Ganciclovir RT ~12 min hplc_params->detection data_analysis Data Analysis: Peak Height Ratio Calculation Calibration Curve Fitting Concentration Determination detection->data_analysis

Diagram 1: Complete workflow for this compound sample preparation and analysis, illustrating the step-by-step procedure from plasma aliquoting to final data analysis

method_validation validation Method Validation Parameters linearity Linearity r² > 0.99 0.7-60 mg/L validation->linearity Calibration Curve precision Precision CV < 7% validation->precision Intra/Inter-day accuracy Accuracy Error < 7% validation->accuracy QC Samples specificity Specificity No Interference validation->specificity Blank Plasma stability Stability Room Temp: 24h -80°C: 2 weeks validation->stability Multiple Conditions recovery Recovery > 85% validation->recovery Extraction Efficiency

Diagram 2: Key method validation parameters and their corresponding acceptance criteria, demonstrating the comprehensive assessment of analytical performance

Conclusion

The HPLC-UV method presented in this application note provides a robust, reliable, and accessible analytical solution for the quantification of this compound in human plasma. The method has been comprehensively validated according to international guidelines, demonstrating excellent performance characteristics including linearity across the clinically relevant concentration range (0.7-60 mg/L), precision with CV values below 7%, and adequate sensitivity for therapeutic drug monitoring applications. The simplified sample preparation using protein precipitation with acetonitrile makes the method practical for implementation in clinical laboratories, while the buffer-free mobile phase aligns with green chemistry principles by reducing environmental impact and extending column lifetime.

This methodology represents a valuable tool for optimizing this compound therapy in diverse patient populations, particularly those with variable renal function or at risk of toxicity. The ability to monitor this compound concentrations facilitates personalized dosing regimens that maximize antiviral efficacy while minimizing adverse effects, ultimately improving patient outcomes in the management of herpesvirus infections.

References

Application Notes & Protocols: Synthesis of Acyclovir Prodrugs and their Self-Assembly into Nanoparticles for Enhanced Delivery

Author: Smolecule Technical Support Team. Date: February 2026


Abstract

The clinical efficacy of Acyclovir (ACV), a cornerstone antiviral agent, is often limited by its poor aqueous solubility and low oral bioavailability (~10-20%). This document outlines robust protocols for the chemical synthesis of lipophilic ACV prodrugs, primarily ester derivatives, and their subsequent self-assembly into stable nanoparticles (NPs). This prodrug-based nano-strategy significantly enhances drug loading, circumvents crystallization, and improves cellular uptake, offering a promising avenue for advanced ACV formulation.


Introduction & Background

This compound is a nucleoside analogue effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its hydrophilicity, mediated by a polar side chain, limits passive diffusion across biological membranes. Prodrug design, by conjugating ACV to lipophilic moieties (e.g., fatty acids), masks its polarity and enables the formation of self-assembled nanostructures in aqueous environments. These nanoparticles can be further optimized for targeted delivery and improved pharmacokinetics.


Synthesis of this compound Prodrugs

The primary strategy involves esterification of the primary hydroxyl group on ACV's side chain.

Protocol 3.1: Esterification of this compound with Fatty Acids

Objective: To synthesize ACV-C8 (this compound Octanoate) and ACV-C16 (this compound Palmitate) as model prodrugs.

Reagents:

  • This compound (ACV)
  • Octanoic acid (C8) or Palmitic acid (C16)
  • N,N'-Dicyclohexylcarbodiimide (DCC)
  • 4-Dimethylaminopyridine (DMAP)
  • Anhydrous Dimethylformamide (DMF)
  • Dichloromethane (DCM)
  • Saturated Sodium Bicarbonate (NaHCO₃) solution
  • Brine (Saturated NaCl solution)
  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (50 mL)
  • Magnetic stirrer and stir bar
  • Reflux condenser
  • Nitrogen gas inlet
  • Separation funnel
  • Rotary evaporator
  • Silica gel column for chromatography

Procedure:

  • Activation & Reaction: In a 50 mL round-bottom flask, dissolve ACV (1.0 equiv), the respective fatty acid (1.2 equiv), and DMAP (0.2 equiv) in 20 mL of anhydrous DMF under a nitrogen atmosphere.
  • Coupling: Cool the mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.5 equiv) in 5 mL DMF with stirring.
  • Reflux: Attach a reflux condenser and heat the reaction mixture to 60°C for 12-18 hours under nitrogen. Monitor the reaction progress by TLC (Thin-Layer Chromatography).
  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Pour the filtrate into 100 mL of ice-cold water with stirring to precipitate the crude prodrug.
  • Purification: Collect the solid by vacuum filtration. Wash the solid with cold water and a small amount of cold diethyl ether. The crude product can be further purified by recrystallization or silica gel column chromatography using a gradient of DCM and Methanol (e.g., 95:5 to 90:10 v/v).
  • Characterization: Confirm the structure and purity using ( ^1H )-NMR, Mass Spectrometry (MS), and HPLC. The successful synthesis is indicated by a downfield shift of the -CH₂OH protons in the ( ^1H )-NMR spectrum.

Diagram: this compound Prodrug Synthesis Workflow

G Start Start Reaction Activate Activate ACV & Fatty Acid in DMF with DMAP Start->Activate Couple Add DCC Coupling Agent (Cool to 0°C) Activate->Couple Reflux Reflux at 60°C for 12-18h Couple->Reflux Filter Filter out DCU Byproduct Reflux->Filter Precipitate Precipitate in Ice-Cold Water Filter->Precipitate Purify Purify (Filtration, Column Chromatography) Precipitate->Purify Characterize Characterize Prodrug (NMR, MS, HPLC) Purify->Characterize

Diagram Title: ACV Prodrug Synthesis Steps


Preparation of Self-Assembled Nanoparticles

Protocol 4.1: Nanoprecipitation Method for ACV Prodrug NPs

Objective: To formulate self-assembled nanoparticles from the synthesized ACV prodrugs.

Reagents:

  • Synthesized ACV prodrug (e.g., ACV-C8 or ACV-C16)
  • Acetone (or Tetrahydrofuran, THF)
  • Purified Water (Milli-Q grade)
  • Optional: DSPE-mPEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) for PEGylation.

Equipment:

  • Sonicator (probe or bath)
  • Magnetic stirrer
  • Syringe pump or pipette
  • Dynamic Light Scattering (DLS) / Zetasizer

Procedure:

  • Organic Phase: Dissolve the ACV prodrug (10 mg) in 5 mL of acetone. If PEGylation is desired, co-dissolve DSPE-mPEG (10% w/w of the prodrug).
  • Aqueous Phase: Place 20 mL of purified water in a 50 mL beaker under moderate magnetic stirring (600-800 rpm).
  • Nanoprecipitation: Using a syringe pump set to a flow rate of 1 mL/min, slowly inject the organic phase into the aqueous phase. Alternatively, add the organic solution drop-wise via pipette over 2-3 minutes.
  • Solvent Removal: Stir the resulting milky suspension for 2-4 hours at room temperature to allow for complete evaporation of the organic solvent.
  • Concentration & Washing: Optionally, concentrate the NP suspension using a rotary evaporator at reduced pressure or ultracentrifugation (e.g., 20,000 rpm for 30 min). Resuspend the pellet in PBS or water.
  • Sterile Filtration: Pass the final NP suspension through a 0.22 µm membrane filter for sterilization.

Characterization of Prodrugs and Nanoparticles

Table 1: Characterization Data for Synthesized this compound Prodrugs

Prodrug Molecular Formula Theoretical M.W. (g/mol) Reported Yield (%) Critical Log P* Key ( ^1H )-NMR Shift (CH₂-O-CO-)
ACV (Parent) C₈H₁₁N₅O₃ 225.21 - -1.65 ~3.5 ppm (t, -CH₂-OH)
ACV-C8 C₁₆H₂₆N₅O₄ 352.42 65 - 80% ~1.98 ~4.2 ppm (t, -CH₂-O-CO-)
ACV-C16 C₂₄H₄₂N₅O₄ 464.64 60 - 75% ~5.92 ~4.2 ppm (t, -CH₂-O-CO-)

*Calculated or experimentally determined values. Log P increases with alkyl chain length.

Protocol 5.1: Dynamic Light Scattering (DLS) and Zeta Potential

Procedure:

  • Dilute the NP suspension 1:10 (v/v) in filtered (0.22 µm) PBS or distilled water.
  • Transfer the diluted sample to a disposable DLS cuvette.
  • Measure the particle size (Z-Average diameter, PDI), and particle size distribution using a DLS instrument at 25°C.
  • For Zeta Potential, transfer the diluted sample to a dedicated folded capillary cell and measure the electrophoretic mobility, which is converted to zeta potential using the Smoluchowski equation.

Table 2: Typical Nanoparticle Characterization Parameters

Formulation Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Drug Loading (DL%)* Encapsulation Efficiency (EE%)*
ACV-C8 NPs 120 - 180 0.15 - 0.25 -15 to -25 >25% >85%
ACV-C16 NPs 80 - 150 0.10 - 0.20 -20 to -30 >30% >90%
PEGylated ACV-C16 NPs 100 - 170 0.10 - 0.18 -5 to -15 ~28% >85%

*DL% and EE% are inherently high for prodrug-based NPs as the prodrug is the core structural component.

Protocol 5.2: Transmission Electron Microscopy (TEM)

Procedure:

  • Place a drop (10 µL) of the diluted NP suspension onto a carbon-coated copper TEM grid.
  • After 1 minute, carefully wick away the excess liquid using filter paper.
  • Negative Stain: Add a drop (10 µL) of 1-2% uranyl acetate solution to the grid. Wait for 30-60 seconds, then wick away the excess stain.
  • Allow the grid to air-dry completely before imaging under the TEM.

Mechanism of Action & Intracellular Pathway

The therapeutic efficacy of these prodrug NPs relies on their enhanced intracellular delivery and subsequent enzymatic conversion back to the parent ACV.

Diagram: Intracellular Activation of ACV Prodrug NPs

G NP ACV Prodrug NP Endosome Cellular Uptake (Endocytosis) NP->Endosome Lysosome Endo/Lysosomal Trapping Endosome->Lysosome Esterase Esterase-Mediated Hydrolysis Lysosome->Esterase ACVRelease Release of Active ACV Esterase->ACVRelease TK Viral Thymidine Kinase (TK) Phosphorylation ACVRelease->TK ACVMP ACV-Monophosphate TK->ACVMP HostKinases Host Cell Kinases (Diphosphate, Triphosphate) ACVMP->HostKinases ACVTP ACV-Triphosphate (ACV-TP) HostKinases->ACVTP DNAInhibition Inhibition of Viral DNA Polymerase & Chain Termination ACVTP->DNAInhibition

Diagram Title: ACV Prodrug NP Intracellular Activation


acyclovir suspension preparation stability pediatric dosing

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Acyclovir Oral Suspension

The discontinuation of commercial this compound oral suspension has increased reliance on compounded formulations, making stability and accurate pediatric dosing paramount in drug development.

Stability and Formulation

This compound's poor aqueous solubility (approximately 1.2 mg/mL) and low oral bioavailability (10-20%) present significant formulation challenges [1] [2]. Recent studies focus on enhancing solubility and ensuring stability for compounded suspensions.

Stability of Compounded Solutions for Infusion: A 2025 study evaluated this compound stability in elastomeric infusion devices for outpatient parenteral antimicrobial therapy (OPAT) [3].

  • Stable Formulations: Solutions containing 200 mg to 2400 mg of this compound in 240 mL of 0.9% saline were stable for 14 days at room temperature (<20°C), followed by 24 hours at 32°C. The concentration remained above 95% of the label claim.
  • Unstable Formulation: A higher concentration of 4500 mg/240 mL precipitated within 4 hours when stored at 32°C. This precipitation is a physical change, not chemical degradation, but increases nephrotoxicity risk [3].
  • Recommendation: For continuous 24-hour infusion in OPAT, concentrations of 200-2400 mg/240 mL are recommended. All preparations should be protected from light [3].

Alternative Formulation Strategies: Novel approaches like highly swellable polymeric nanomatrices can significantly enhance this compound's solubility. These pH-responsive, nano-sized (282.4 ± 9.43 nm) polymeric networks create an amorphous form of the drug, improving dissolution and absorption potential [2].

Pediatric Dosing and Pharmacokinetics

Pediatric dosing must account for age, renal function, and infection severity. A 2025 population pharmacokinetic (PK) study provides data for dose optimization [4].

Population PK Insights:

  • Key Covariates: this compound clearance is significantly influenced by body weight and estimated glomerular filtration rate (eGFR). This is critical for patients with Augmented Renal Clearance (ARC), where eGFR exceeds 250 mL/min/1.73m² [4].
  • Dose Optimization: The study suggests that for children with ARC, higher initial IV doses (15-20 mg/kg every 6 hours) may be necessary to achieve effective trough concentrations [4].

Summary of Pediatric Dosing Regimens: The table below consolidates key pediatric dosing information from clinical sources [5] [6] [7].

Infection Type Patient Population Recommended Dosage Regimen Duration Notes
Neonatal HSV Newborns to 3 months 20 mg/kg IV every 8 hours [5] 14-21 days [5] IV therapy is required. Follow with oral suppressive therapy [5].
HSV Encephalitis 3 months to 11 years 30-45 mg/kg/day IV divided every 8 hours [7] 14-21 days [5] [7] Use ideal body weight for obese patients [8].
Genital/Mucocutaneous HSV (Treatment) Immunocompetent, 2-11 years 40-80 mg/kg/day PO divided 3-4 times daily [5] [7] 5-10 days [5] Maximum dose: 1000 mg/day [5].
Varicella (Chickenpox) Immunocompetent, >2 years 20 mg/kg PO four times daily (max 800 mg/dose) [6] 5 days [6] Initiate within 24 hours of rash onset [1].
Herpes Zoster (Shingles) Immunocompromised, >1 year 30 mg/kg/day IV divided every 8 hours [7] 7-10 days [7] For immunocompetent adolescents, use adult dose (800mg 5x/day) [5].

Detailed Experimental Protocols

Protocol 1: Stability Study for Compounded this compound Infusion Solutions

This protocol is based on a stability-indicating assay study [3].

  • 1. Preparation: Prepare triplicate test solutions in elastomeric devices (e.g., Accufuser, Easypump II). Example: 2400 mg this compound in 240 mL of 0.9% w/v sodium chloride.
  • 2. Storage Conditions:
    • Long-term Storage: Store filled devices at room temperature (below 20°C) for 14 days.
    • 'In-use' Stress: After 14 days, transfer devices to a stability chamber at 32°C for 24 hours.
  • 3. Sampling and Analysis: Collect samples at predefined time points over 15 days (e.g., days 0, 1, 3, 7, 10, 14, and after 4h & 24h at 32°C).
    • Assay: Use a stability-indicating HPLC method to quantify this compound concentration.
    • Other Tests: Measure pH and perform sub-visible particle analysis.
  • 4. Acceptance Criteria: The formulation is considered stable if the concentration remains ≥95% of the initial label claim and no significant precipitation or particle formation occurs.
Protocol 2: Formulation of Polymeric Nanomatrices for Solubility Enhancement

This protocol outlines the free radical polymerization technique for creating nanomatrices to enhance this compound solubility [2].

  • 1. Polymer Preparation: Dissolve specific amounts of polymers (e.g., Polyvinyl Alcohol, Polycaprolactone, β-Cyclodextrin) separately in distilled water at 50°C with stirring at 300 rpm.
  • 2. Reaction Mixture:
    • Combine the dissolved polymer solutions.
    • Add the initiator (Ammonium Persulfate solution) and monomer (Acrylic Acid) to the polymer mixture to initiate polymerization.
  • 3. Cross-linking: Gradually add the polymer mixture to a solution of the cross-linker (N, N-Methylene Bisacrylamide) with continuous stirring for 5 minutes.
  • 4. Polymerization:
    • Sonicate the mixture, purge with nitrogen gas to remove oxygen, and then heat in a water bath at 85°C for 4-5 hours under a condenser.
  • 5. Post-processing:
    • Wash the resulting gel with an ethanol-water solution to remove unreacted components.
    • Sieve the gel through an 80-mesh sieve to obtain uniformly sized nanomatrices.
    • Dry the nanomatrices at 40°C.

The following workflow diagram illustrates the nanomatrix formulation process.

Start Start Formulation Dissolve Dissolve Polymers (PVA, PCL, β-CD) in water at 50°C Start->Dissolve Combine Combine Polymer Solutions Dissolve->Combine AddInit Add Initiator (APS) and Monomer (AA) Combine->AddInit Crosslink Add Cross-linker (MBA) with stirring AddInit->Crosslink React Heat at 85°C for 4-5 hours (Polymerization Reaction) Crosslink->React Process Wash Gel and Sieve through #80 mesh React->Process Dry Dry at 40°C Process->Dry End Nanomatrices Obtained Dry->End

Mechanisms and Workflow Visualization

This compound is a synthetic purine nucleoside analogue. Its mechanism of action is highly selective for virus-infected cells [1] [8].

  • Viral Activation: Inside a host cell infected with Herpes simplex virus (HSV) or Varicella-zoster virus (VZV), the viral enzyme thymidine kinase (TK) converts this compound into this compound monophosphate.
  • Cellular Conversion: Host cell enzymes further convert this into this compound diphosphate and then into the active form, this compound triphosphate.
  • Inhibition of Replication: this compound triphosphate inhibits viral DNA replication by:
    • Competitively inhibiting the viral DNA polymerase.
    • Being incorporated into the growing viral DNA chain, causing premature chain termination.

The following diagram illustrates the antiviral mechanism of this compound.

A This compound enters viral and host cell B Viral Thymidine Kinase (TK) converts this compound to This compound Monophosphate A->B Selective Activation C Host Cell Enzymes convert Monophosphate to This compound Triphosphate B->C Phosphorylation D This compound Triphosphate: 1. Inhibits DNA Polymerase 2. Chain Terminator C->D Active Form E Inhibition of Viral DNA Synthesis D->E Results in

Conclusion

Successful development and application of this compound suspension rely on rigorous stability protocols for compounded formulations and precise, pharmacokinetically-guided pediatric dosing. Emerging drug delivery systems, such as nanomatrices, show significant promise in overcoming the inherent solubility and bioavailability limitations of this compound, potentially leading to more effective and convenient treatment options for pediatric populations.

References

optimizing acyclovir gastric residence time floating tablets

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Acyclovir Floating Formulations

Here are answers to common experimental challenges, based on published research.

Q1: How can I address this compound's low and variable oral bioavailability? A: The primary issue is this compound's narrow absorption window, mainly in the upper GI tract, and its short half-life (~2.5 hours), leading to low bioavailability (10-20%) [1]. A gastroretentive drug delivery system (GRDDS) is the key strategy. By keeping the formulation in the stomach for over 24 hours, you can significantly enhance the drug's absorption and bioavailability [1].

Q2: My formulation doesn't float, or the floating lag time is too long. What should I check? A: Floating problems are often related to the effervescent system and polymer composition.

  • Insufficient Effervescent Agent: Ensure an adequate amount of effervescent agent (like calcium carbonate) is used. In the raft-forming study, a drug-to-calcium carbonate ratio of 1:1.5 was optimal, generating enough CO₂ for buoyancy [1]. For monolithic tablets, a 15% effervescent base (sodium bicarbonate/citric acid) provided a short lag time of 10-30 seconds [2].
  • Polymer Hydration Rate: The type and ratio of gel-forming polymers (e.g., Guar Gum, HPMC) control water ingress. If the hydration is too slow, it can delay the entrapment of CO₂ gas.

Q3: The drug releases too quickly from my floating system. How can I achieve a more sustained release over 24 hours? A: A fast release indicates insufficient control over the drug's diffusion. Consider these factors:

  • Incorporate a Release-Retarding Agent: The raft-forming study used Glyceryl Monostearate (GMS) to coat the drug and effectively retard its release, achieving 88% release over 24 hours at an optimal drug-to-GMS ratio of 1:1.25 [1].
  • Adjust Polymer Combination and Concentration: Using a combination of polymers like HPMC with carbopol can create a denser gel barrier that slows down drug release. Increasing the concentration of carbopol further decelerates the release rate [2].

Q4: The formed raft is weak and breaks down before 24 hours. How can I improve its integrity? A: Raft strength is crucial for prolonged retention.

  • Add a Raft-Strengthening Polymer: Incorporating a small amount of a polymer like carbopol (0.1%) can significantly strengthen the gel structure, helping the raft remain cohesive and intact for extended periods [1].
  • Optimize the Raft-Forming Polymer: Guar gum acts as the primary raft-forming polymer. Its concentration must be optimized (e.g., a drug-to-guar gum ratio of 1:0.5 was found to be optimal [1]) to form a robust gel upon contact with gastric fluid.

Summary of Key Formulation Compositions and Outcomes

The tables below consolidate quantitative data from the cited research for easy comparison.

Table 1: Key Excipients and Their Roles in Raft-Forming Formulation [1]

Ingredient Primary Function Optimal Ratio (Drug:Excipient) or Concentration
Guar Gum Raft-forming polymer, Emulsifier 1:0.5
Calcium Carbonate Effervescent agent (generates CO₂) 1:1.5
Glyceryl Monostearate (GMS) Lipid, Release-retarding agent 1:1.25
Sodium Citrate Complexing agent (prevents premature gelation) 0.25%
Carbopol Gel-forming agent, Raft-strengthening polymer 0.1%

Table 2: Performance of Optimized Formulations

Performance Metric Raft-Forming System [1] Monolithic Floating Tablet [2]
Floating Lag Time Not explicitly stated 10 - 30 seconds
Duration of Floating >24 hours 24 hours
In Vitro Drug Release ~88% at 24 hours 60 - 90% at 12 hours
Key Release Mechanism Non-Fickian diffusion Not Specified

Experimental Protocol: Raft-Forming System for this compound

Here is a detailed methodology based on the optimized study [1].

1. Materials

  • Drug: this compound.
  • Polymers & Lipids: Guar Gum, Glyceryl Monostearate (GMS).
  • Effervescent Agent: Calcium Carbonate.
  • Other Excipients: Sodium Citrate, Carbopol 974P.
  • Equipment: Homogenizer, hot plate/magnetic stirrer.

2. Formulation Preparation (Step-by-Step) This process, which involves incorporating the drug into a lipid and then into a polymer base, is summarized in the diagram below.

RaftFormulationWorkflow This compound Raft Formulation Preparation Workflow Start Start Step1 Disperse Guar Gum in water with 0.25% Sodium Citrate Heat to 90°C with stirring Start->Step1 Step2 Melt GMS at 55°C Step1->Step2 Step3 Disperse this compound in molten GMS Step2->Step3 Step4 Heat polymer solution to 55°C Add drug-lipid dispersion Step3->Step4 Step5 Homogenize at 4500 RPM for 10-15 min to form emulsion Step4->Step5 Step6 Add Calcium Carbonate dispersion under homogenization Step5->Step6 End Final FRF Suspension Step6->End

3. Optimization using Box-Behnken Design (BBD) To systematically optimize the formulation, a BBD with 17 experimental runs was used. The independent variables and measured responses were [1]:

  • Independent Variables (Factors):
    • X1: Guar Gum concentration (0.5, 1, 1.5 ratio)
    • X2: Calcium Carbonate concentration (1, 1.25, 1.5 ratio)
    • X3: GMS concentration (1, 1.25, 1.5 ratio)
  • Dependent Variables (Responses):
    • Y1: In-vitro gelation time (seconds)
    • Y2: Viscosity (centipoise)
    • Y3: In-vitro drug release (%)

Mechanism of Raft Formation and Drug Release

The following diagram illustrates how the optimized formulation functions within the stomach to enhance gastric retention and control drug release.

RaftMechanism Mechanism of Raft Formation and Drug Release A FRF Suspension Ingested B Contacts Gastric Fluid A->B C Calcium Carbonate reacts with acid (Generates CO₂) B->C D Guar Gum & Carbopol hydrate and form a cohesive gel layer C->D E CO₂ bubbles trapped in gel create a floating raft (Density < 1) C->E Bubbles trapped D->E D->E Forms matrix F Raft remains in stomach for extended period (>24h) E->F G Sustained drug release via diffusion through gel and lipid matrix F->G H Drug absorbed in duodenum G->H

A Note on this compound's Properties

This compound is a BCS Class III drug, meaning it has high solubility but low permeability. Its very low oral bioavailability (10-20%) is due to its short half-life and, crucially, its narrow absorption window, which is primarily confined to the upper part of the gastrointestinal tract (GIT) [1]. This is the fundamental reason why extending its gastric residence time is such an effective strategy for improving its absorption and therapeutic efficacy.

References

reducing acyclovir nephrotoxicity intravenous administration

Author: Smolecule Technical Support Team. Date: February 2026

Dosing & Weight Adjustment Protocols

Proper dosing is the most critical factor in preventing nephrotoxicity. Intravenous acyclovir must be dosed based on ideal body weight (IBW), not actual body weight, especially in overweight or obese patients (BMI ≥ 30 kg/m²) [1].

Patient Population Recommended Dosing Basis Rationale & Evidence
Obese Patients (BMI ≥30 kg/m²) Ideal Body Weight (IBW) [1] Using actual weight led to 2-fold higher serum concentrations and increased nephrotoxicity risk in case studies [1].
Overweight Patients Ideal Body Weight (IBW) [1] Case reports show toxicity even in slightly overweight patients dosed on actual weight [1].
Patients with Renal Impairment Creatinine Clearance (CrCl) [2] [3] Dosage must be reduced as the drug is primarily eliminated by the kidneys. See table below.

For patients with pre-existing renal impairment, the dosage must be adjusted according to creatinine clearance (CrCl) [2] [3]. The standard adult dose for herpes simplex encephalitis, for instance, is 10 mg/kg every 8 hours [4] [2].

Dosage Adjustment for Renal Impairment (for a standard 5 mg/kg IV dose)

Creatinine Clearance (mL/min/1.73 m²) Adjusted Dosage Regimen
> 50 5 mg/kg q8h (Standard dosing)
25 - 50 5 mg/kg q12h
10 - 25 5 mg/kg q24h
0 (Anuric) 2.5 mg/kg q24h

Source: Adapted from manufacturer's labeling [2] [3].

Mechanisms & Clinical Presentation of Nephrotoxicity

Understanding the pathophysiology is key to designing safer drugs and protocols. This compound-induced nephrotoxicity primarily manifests through two mechanisms:

  • Crystal-Induced Nephropathy: This is the most common mechanism. This compound has low solubility in urine, and high plasma concentrations can lead to the formation of crystalline precipitates within the renal tubules [1] [5] [6]. These crystals cause tubular obstruction, inflammation, and local injury, leading to a sharp decline in glomerular filtration rate (GFR) [7].
  • Direct Tubular Toxicity: The drug or its metabolites can directly damage the tubular epithelial cells, leading to acute tubular necrosis (ATN) and acute interstitial nephritis (AIN) [7] [6]. This can also result in tubular dysfunction, causing electrolyte disturbances like hypokalemia (low potassium) even with oral administration [7].

The following diagram illustrates the pathways from this compound administration to kidney injury.

G Acyclovir_IV Intravenous this compound High_Plasma_Concentration High Plasma Concentration Acyclovir_IV->High_Plasma_Concentration  Excessive Dose (Risk Factors) High_Urinary_Concentration High Urinary Concentration High_Plasma_Concentration->High_Urinary_Concentration  Renal Excretion Direct_Tubular_Toxicity Direct Tubular Toxicity High_Plasma_Concentration->Direct_Tubular_Toxicity  Metabolite Exposure Crystal_Formation Intratubular Crystal Formation High_Urinary_Concentration->Crystal_Formation  Low Solubility Obstruction_Inflammation Tubular Obstruction & Inflammation Crystal_Formation->Obstruction_Inflammation Tubular_Cell_Damage Tubular Cell Damage & Necrosis Direct_Tubular_Toxicity->Tubular_Cell_Damage Acute_Kidney_Injury Acute Kidney Injury (AKI) Obstruction_Inflammation->Acute_Kidney_Injury Tubular_Cell_Damage->Acute_Kidney_Injury

This compound Nephrotoxicity Pathways

Experimental & Clinical Risk Factors

Research has identified several patient- and therapy-specific factors that increase the risk of kidney injury.

Risk Factor Category Specific Factors
Patient-Related Age > 60, Preexisting renal insufficiency [6], Hypertension [8], Volume depletion [1] [6], Obesity [1]
Therapy-Related Rapid intravenous bolus injection [1] [7], Excessive dosage (using actual vs. ideal body weight) [1], Concurrent use of other nephrotoxic agents [1] [7]

A 2018 prospective cohort study found that hypertension was the only independent predictive factor significantly associated with nephrotoxicity, while the absence of comorbidities was protective [8].

Prevention & Risk Mitigation Strategies

Based on the identified mechanisms and risk factors, the following protocols are recommended to minimize nephrotoxicity in both clinical and research settings.

Strategy Protocol Details & Rationale
1. Ensure Adequate Hydration Administer IV hydration before and during therapy. This dilutes the drug in the urine, reducing the risk of crystal precipitation [1] [7].
2. Correct Infusion Rate Infuse IV this compound slowly, over at least 1 hour. Rapid infusion increases the risk of crystal formation in the tubules [1] [7].
3. Monitor Renal Function Assess baseline serum creatinine and eGFR. Monitor these values frequently (e.g., every 2-3 days) during treatment, as toxicity can occur 24-48 hours after initiation [1] [8].
4. Avoid Nephrotoxic Combinations Be cautious when co-administering with other nephrotoxic drugs (e.g., aminoglycosides, vancomycin, NSAIDs, contrast dye) [7] [6].
5. Implement Dose Adjustment Alerts In clinical settings, use systems that flag the need for IBW calculation and renal dose adjustment to prevent dosing errors [1].

Management of Suspected Nephrotoxicity

If nephrotoxicity occurs during administration or in a study, the following steps are crucial:

  • Immediate Action: Discontinue or hold the this compound infusion [1]. In most cases, this is the single most important step.
  • Supportive Care: Initiate vigorous intravenous hydration to promote drug excretion and flush the renal tubules [1] [7].
  • Recovery: The renal impairment is typically reversible upon prompt discontinuation and hydration, with recovery often seen within 2-3 days to a week [1] [8]. In severe cases with persistent renal failure, hemodialysis may be required and is effective [1].

References

overcoming acyclovir resistance antiviral combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Overcoming Acyclovir Resistance

Q1: What are the primary mechanisms of this compound resistance? Resistance to ACV in Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) is most commonly linked to mutations in the viral thymidine kinase (TK) gene, which prevent the initial phosphorylation of ACV. Less frequently, mutations in the viral DNA polymerase gene can also confer resistance, reducing the drug's ability to inhibit viral DNA replication [1].

Q2: How is ACV resistance diagnosed in a clinical virology lab? Genotypic testing is the preferred method. This involves sequencing the viral TK and DNA polymerase genes from an clinical isolate to identify known resistance-conferring mutations [2] [1]. This method is faster than phenotypic drug susceptibility testing and allows for quicker adaptation of treatment strategies.

Q3: What are the strategic advantages of combination antiviral therapy? Combination therapy, using two or more drugs with different mechanisms of action, offers several key benefits for overcoming resistance:

  • Synergistic Effects: It can produce a combined effect greater than the sum of individual drug effects, enhancing antiviral efficacy [3].
  • Higher Genetic Barrier: It raises the "genetic barrier" to resistance, meaning the virus must develop multiple simultaneous mutations to survive, which is a statistically less probable event [3] [4].
  • Reduced Dosage and Toxicity: It can allow for lower doses of individual drugs, thereby reducing potential toxicity and improving patient tolerance [3].

Q4: What new drugs target ACV-resistant viruses? New antiviral classes are being developed that bypass the TK-dependent activation mechanism. Amenamevir (AMNV), a helicase-primase inhibitor (HPI), has shown efficacy against ACV-resistant HSV-1, including in cases of keratitis, because its target is independent of the viral TK [2].

Experimental Guide & Data Analysis

The following section provides a structured experimental framework for investigating and validating strategies against ACV-resistant strains.

Table 1: Experimental Strategies to Counter ACV Resistance

Strategy Mechanism / Target Key Advantage / Consideration Example Agent(s)
Combination Therapy [3] Targets multiple viral proteins or steps in replication cycle Increases genetic barrier to resistance; enables dose reduction This compound + Foscarnet (investigational)
Helicase-Primase Inhibitors (HPIs) [2] Targets viral helicase-primase enzyme complex TK-independent mechanism; effective against common TK-mutants Amenamevir (AMNV)
Host-Targeted Antivirals (HTAs) [4] [5] Targets host proteins hijacked by the virus for replication High genetic barrier to resistance; potential for broad-spectrum activity (Various in development)

Table 2: Key Mutations in HSV/VZV Linked to ACV Resistance

Viral Enzyme Type of Mutation Phenotypic Effect on ACV Susceptibility
Thymidine Kinase (TK) Nonsense mutations, frameshifts, missense mutations Complete loss of TK activity; high-level resistance [1]
Thymidine Kinase (TK) Altered substrate specificity Reduced ability to phosphorylate ACV; low to high-level resistance [1]
DNA Polymerase Missense mutations in catalytic domains Altered polymerase active site; reduced binding of ACV-triphosphate [1]

Experimental Protocol: In Vitro Assessment of Drug Combinations

This protocol outlines a cell-based assay to test for synergistic effects between ACV and a second antiviral drug.

  • Cell and Virus Preparation:

    • Use a susceptible cell line (e.g., Vero cells) and culture in appropriate medium.
    • Obtain a well-characterized ACV-resistant HSV strain (with known TK or Pol mutation) and a wild-type control strain. Determine the virus titer (e.g., TCID₅₀/mL or PFU/mL) beforehand.
  • Compound Preparation:

    • Prepare serial dilutions of ACV and the candidate combination drug (e.g., Foscarnet, Amenamevir). A 96-well or 384-well plate format is suitable for high-throughput screening [6].
  • Infection and Treatment:

    • Seed cells in microplates and incubate until ~80% confluent.
    • Infect cells with the virus at a pre-optimized Multiplicity of Infection (MOI), typically between 0.1 to 1.0, to ensure robust infection and measurable cytopathic effect (CPE) [6].
    • Apply the drug dilutions in a checkerboard format, testing various concentrations of both drugs alone and in combination. Include virus-only (no drug) and cell-only (no virus, no drug) controls.
  • Incubation and Viability Readout:

    • Incubate plates for a predetermined period (e.g., 48-72 hours for HSV) until clear CPE is observed in the virus-only control wells.
    • Quantify cell viability using a robust method like the CellTiter-Glo Luminescent Assay, which measures ATP content as a proxy for live cells [6].
  • Data Analysis:

    • Calculate the percentage of protection provided by each drug condition relative to controls.
    • Determine the IC₅₀ for each drug alone and in combination.
    • Use software like SynergyFinder or the Bliss Independence model to analyze the data and quantify the degree of synergy or antagonism between the two drugs [3].

Visualizing Resistance & Therapeutic Pathways

The diagrams below map the core concepts of ACV resistance and the strategic response.

resistance_workflow Start This compound (ACV) Administered TK_Phosphorylation Activation by Viral Thymidine Kinase (TK) Start->TK_Phosphorylation DNA_Inhibition ACV-TP inhibits Viral DNA Polymerase TK_Phosphorylation->DNA_Inhibition TK_Mutation Resistance: TK Mutation (Prevents activation) TK_Phosphorylation->TK_Mutation Common Path Viral_Suppression Viral Replication Suppressed DNA_Inhibition->Viral_Suppression Pol_Mutation Resistance: DNA Pol Mutation (Prevents inhibition) DNA_Inhibition->Pol_Mutation Rare Path Bypass_Strategy Therapeutic Strategy: TK-Independent Drug TK_Mutation->Bypass_Strategy Bypass Combination Therapeutic Strategy: Combination Therapy TK_Mutation->Combination Overcome Pol_Mutation->Combination Overcome HPI e.g., Helicase-Primase Inhibitor (Amenamevir) Bypass_Strategy->HPI HPI->Viral_Suppression Second_Drug e.g., DNA Polymerase Inhibitor (Foscarnet) Combination->Second_Drug Second_Drug->Viral_Suppression

Diagram 1: this compound Resistance Mechanisms and Therapeutic Counter-Strategies. This map shows how thymidine kinase (TK) or DNA polymerase (Pol) mutations cause treatment failure, and the two main strategic responses: bypassing the need for TK with new drug classes, or using combination therapy to suppress resistant variants.

experimental_flow Start Start: Suspected Clinical or Lab Resistance Step1 1. Viral Isolation & RNA Extraction Start->Step1 Step2 2. Genotypic Analysis (Sequence TK/Pol genes) Step1->Step2 Step3 3. Identify Resistance- Conferring Mutations Step2->Step3 Decision Mutation in TK gene? Step3->Decision Step4a 4a. Consider TK-independent antiviral (e.g., HPI) Decision->Step4a Yes Step4b 4b. Consider alternative DNA polymerase inhibitor Decision->Step4b No (Check Pol) Step5 5. Design In Vitro Combination Therapy Study Step4a->Step5 Step4b->Step5 End Report Findings & Recommend Treatment Step5->End

Diagram 2: Diagnostic and Experimental Workflow for this compound Resistance. This chart outlines the logical steps from initial detection of treatment failure to the design of targeted experiments for overcoming the identified resistance mechanism.

Key Takeaways for Researchers

  • Focus on TK-independent mechanisms: The most promising near-term strategy involves drugs like helicase-primase inhibitors (e.g., Amenamevir) that are effective against the most common ACV-resistant strains [2].
  • Prioritize combination screens: Systematically screening ACV with other antivirals in vitro can identify synergistic pairs that raise the genetic barrier to resistance, a proven strategy from HIV and HCV treatment [3] [4].
  • Utilize genotypic testing: Incorporating rapid sequencing of TK and Pol genes into your research protocols is critical for confirming resistance mechanisms and selecting appropriate alternative treatments [1].

References

acyclovir analytical method validation challenges HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Acyclovir HPLC Analysis

Here are answers to some of the most common questions encountered during method development and validation.

Q1: What is a suitable, simple mobile phase for a stability-indicating method? A simple and effective mobile phase for a C18 column is a mixture of 0.1% orthophosphoric acid buffer and methanol in a ratio of 55:45 (v/v). This method has been validated as stability-indicating, meaning it can effectively separate this compound from its degradation products formed under stress conditions. The method is quick, with a retention time of approximately 2.4 minutes [1]. Alternative, buffer-free green methods use mixtures like water:methanol (97:3, v/v) [2].

Q2: How can I improve the sensitivity for low-concentration samples, like in plasma? Sensitivity is crucial for bioanalysis. The following approaches are recommended:

  • Sample Concentration: After protein precipitation, the supernatant can be concentrated using a vacuum concentrator (e.g., SpeedVac) before reconstitution and injection, which significantly lowers the detection limit [2].
  • Alternative Detection: While UV detection is common, fluorescence detection can offer a much lower detection limit (e.g., 10 ng/mL) for applications requiring high sensitivity, though it may require different instrumentation [3].

Q3: My column is degrading quickly. How can I prevent this? Rapid column degradation is often linked to the mobile phase's pH. Using a mobile phase without acidic buffers can greatly extend column life. A method using only water and methanol (97:3) has been validated as a greener alternative that is less harsh on the column [2]. If a buffer is necessary, ensure it is properly prepared and filtered to prevent clogging and degradation.

Q4: What is the best way to extract this compound from cream formulations? For pharmaceutical creams, a simple and efficient method is extraction with 0.01 M sodium hydroxide using magnetic stirring at 500 rpm. This method has been optimized to achieve an average extraction yield of 100.8% in about 15 minutes [4].

Troubleshooting Guide: Common HPLC Issues and Solutions

This table outlines specific problems you might encounter and provides evidence-based solutions.

Problem & Phenomenon Possible Root Cause Recommended Solution & Supporting Method Details

| Poor Peak Shape / Tailing | 1. Interaction with active sites on the stationary phase. 2. Mobile phase pH mismatch. | - Add a masking agent: Use 0.1% (v/V) triethylamine in the aqueous mobile phase (pH adjusted to 2.5) to improve peak shape [5].

  • Use a highly aqueous mobile phase: A mixture of water:methanol (97:3) can also yield symmetric peaks [2]. | | Low Recovery from Plasma | 1. Incomplete protein precipitation.
  • Drug loss during complex extraction. | - Use protein precipitation: Precipitate proteins with 20% perchloric acid [5] or acetonitrile [2] [6]. This simple step can yield recoveries >90% [6].
  • Avoid liquid-liquid extraction: Due to its poor lipophilicity, this compound has low recovery with organic solvents; direct injection of processed plasma is better [3]. | | Long Analysis Time | 1. Inefficient chromatographic separation.
  • Mobile phase composition or flow rate. | - Optimize the mobile phase: A well-optimized method can achieve a run time of 6.5 minutes using a C18 column and a mobile phase of pH-adjusted water and acetonitrile [7].
  • Use monolithic columns: These columns allow for higher flow rates without high backpressure. An extraction method for creams reported a 1-minute separation using a monolithic column [4]. | | High Background Noise (Plasma) | 1. Incomplete removal of plasma matrix interferents. | - Improve protein precipitation: Using 20% perchloric acid has been shown to effectively separate the this compound peak from endogenous plasma interferences [5].
  • Centrifugation speed: Ensure sufficient centrifugation (e.g., 10 min at 10,000 rpm) after precipitation to remove debris [5]. | | Low Sensitivity / High LLOQ | 1. Inadequate UV response.
  • Large injection volume not feasible. | - Set optimal UV detection: The maximum absorbance for this compound is around 254 nm [2] [7]. Confirm the wavelength for your system.
  • Concentrate the sample: As mentioned in the FAQs, concentrating the sample post-precipitation can lower the LLOQ to 0.1 µg/mL or lower [5] [2]. |

Detailed Experimental Protocol: A Green HPLC-UV Method for Plasma

Here is a step-by-step protocol based on a recently published, simple, and green method for determining this compound in human plasma [2].

1. Chromatographic Conditions

  • Column: C18 reverse phase (e.g., Supleco Discovery C18, 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Water : Methanol (97:3, v/v). Isocratic elution.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Run Time: 17 minutes.
  • Injection Volume: 50 µL.
  • Retention Time: ~15 minutes (this compound), ~12 minutes (Internal Standard, Ganciclovir).

2. Sample Preparation Workflow The following diagram illustrates the sample preparation process, from plasma to injection.

Start Start with 300 µL of Plasma Sample Step1 Add 60 µL of Internal Standard (Ganciclovir) Start->Step1 Step2 Vortex Mix for 30 seconds Step1->Step2 Step3 Add 2 mL of Acetonitrile for Protein Precipitation Step2->Step3 Step4 Vortex Mix for 1 minute Step3->Step4 Step5 Centrifuge at 5000 rpm for 20 minutes Step4->Step5 Step6 Transfer Supernatant Step5->Step6 Step7 Concentrate using Vacuum Concentrator (SpeedVac) Step6->Step7 Step8 Reconstitute with 200 µL of Mobile Phase Step7->Step8 Step9 Vortex Mix for 15 seconds Step8->Step9 End Inject 50 µL into HPLC Step9->End

3. Method Validation Highlights (from [2]) This method has been validated according to guidelines and shows the following performance:

  • Linearity: 0.70–60 mg/L (r² > 0.99).
  • Precision & Accuracy: Intra-day and inter-day accuracy and precision < 7%.
  • Greenness: Assessed and confirmed to be an eco-friendly method.

Key Considerations for Method Validation

When validating your this compound HPLC method, keep these points in mind:

  • Stability-Indicating Property: Forced degradation studies (under acid, base, oxidative, thermal, and photolytic stress) are essential to prove the method can accurately measure the drug in the presence of its degradation products [1].
  • Internal Standard: Using an internal standard (e.g., Ganciclovir or Bromouracil) is a common practice to improve the accuracy and precision of the quantification, especially in variable sample matrices like plasma [2] [6].
  • System Suitability: Before analysis, always ensure the system is suitable by testing parameters like the tailing factor, theoretical plates, and resolution using five replicates of a standard [2].

References

Sources of Variability in Acyclovir Plasma Concentration

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary factors contributing to the variability of acyclovir plasma levels, which is crucial for troubleshooting experimental outcomes.

Factor Impact on Variability Key Findings & Quantitative Data

| Renal Function [1] [2] [3] | Major impact on drug clearance (CL). | - eGFR: Significantly affects CL. A population PK model found CL was 14.0 ± 5.5 L/h [1].

  • Renal Impairment: Requires dose adjustment. For CrCl ≤10 mL/min/1.73m², a 200 mg dose every 12h is recommended [3]. | | Body Weight / Age [1] | Influences both CL and volume of distribution (Vd). | - Allometric Body Weight: A POP/PK model identified it as a significant covariate for both CL and Vd [1]. | | Subject Physiology (Inter-subject) [4] [5] | The dominant source of overall variability. | - Skin Barrier: In a topical study, inter-subject variability accounted for 82% (Reference) and 91% (Test) of overall variability in logAUC, correlating with skin conductance [4] [5]. | | Dosing Regimen [1] | Affects peak (Cmax) and trough (Cmin) levels. | - Simulations showed standard dosing (10 mg/kg q6h) was effective in children with normal eGFR (≤250 mL/min/1.73m²). For higher eGFR, prolonged (2-3h) or continuous IV infusions improved target attainment and reduced toxicity risk [1]. | | Route of Administration [3] | Impacts drug bioavailability. | - Oral Bioavailability: Is low and variable, ranging from 10% to 20%, and decreases with increasing dose [3]. |

Analytical Methods for Determining Plasma Concentration

Here are detailed protocols for two HPLC-based methods to measure this compound in plasma, which can help ensure the reliability of your experimental data.

Method 1: Simple HPLC-UV with Protein Precipitation [6]

This method is praised for being simple, green, and not requiring an internal standard.

  • 1. Instrument and Chromatography

    • Column: C18 reverse phase (e.g., Supleco Discovery C18, 250 × 4.6 mm, 5 μm).
    • Mobile Phase: Water : Methanol (97:3, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 254 nm.
    • Run Time: 17 minutes.
    • Retention Time: this compound ~15 min.
  • 2. Sample Preparation Workflow The following diagram illustrates the sample preparation process:

    start Start with 300 µL plasma sample step1 Add 60 µL Internal Standard (Ganciclovir, 100 mg/L) start->step1 step2 Vortex mix for 30 seconds step1->step2 step3 Add 2 mL Acetonitrile for protein precipitation step2->step3 step4 Vortex mix for 1 minute step3->step4 step5 Centrifuge at 5000 rpm for 20 minutes step4->step5 step6 Transfer supernatant step5->step6 step7 Concentrate supernatant using SpeedVac vacuum step6->step7 step8 Reconstitute with 200 µL mobile phase step7->step8 step9 Vortex mix for 15 seconds step8->step9 end Inject 50 µL into HPLC step9->end

  • 3. Key Validation Parameters

    • Linearity: 0.70 - 60 mg/L (r² > 0.99).
    • Precision: Intra-day and inter-day CV < 7%.
    • LOQ: 0.70 mg/L.
Method 2: Rapid HPLC-UV for High-Throughput [7]

This method is optimized for processing multiple samples quickly, with a shorter run time.

  • 1. Instrument and Chromatography

    • Column: RP C8 column (e.g., Hibar LiChrospher 100 RP-8, 250 × 4.6 mm, 5 μm).
    • Mobile Phase: 0.1% (v/v) Triethylamine in water, pH adjusted to 2.5 with ortho-phosphoric acid.
    • Flow Rate: 1.2 mL/min.
    • Detection: UV at 255 nm.
    • Run Time: Shorter than Method 1.
    • Retention Time: this compound ~7.75 min.
  • 2. Sample Preparation

    • Transfer 0.5 mL of plasma to a vial.
    • Add 0.1 mL of 20% (v/v) Perchloric Acid.
    • Vortex for 20 seconds.
    • Centrifuge for 10 minutes at 10,000 rpm.
    • Filter the supernatant through a 0.45 μm filter.
    • Inject 120 µL into the HPLC system.
  • 3. Key Validation Parameters

    • Linearity: 0.1 - 2.0 µg/mL.
    • Precision: Intra-day and inter-day RSD ranged from 1.02% to 8.37%.
    • LOQ: 0.1 µg/mL.

Key Considerations for Experimental Design

The following diagram integrates the major factors influencing this compound plasma concentration, highlighting points where variability can be introduced or managed:

Factor Variability Factors Renal Renal Function (eGFR) Factor->Renal Primary Physiology Inter-Subject Physiology (e.g., Skin Barrier) Factor->Physiology Dominant Dosing Dosing Regimen & Route Factor->Dosing Controllable Analysis Analytical Method Choice & Validation Factor->Analysis Controllable

Based on the identified factors, here are key points to consider for your experiments:

  • Characterize Your Subjects: Account for major variability sources like renal function (measure eGFR) and body weight [1]. For dermal studies, assess skin barrier function (e.g., via TEWL or skin conductance) [4] [5].
  • Optimize Dosing and Sampling: For IV studies, consider prolonged infusions to reduce toxic peak concentrations while maintaining effective trough levels [1]. For oral studies, remember the saturable, low bioavailability [3].
  • Validate Your Analytical Method: Ensure your bioanalytical method is precise, accurate, and linear over the expected concentration range, which may be wide due to variability [6] [7]. Incorporate TDM to guide dosing in clinical scenarios [1].

References

The Core Challenge: Why is Enhancing Acyclovir's Topical Penetration Difficult?

Author: Smolecule Technical Support Team. Date: February 2026

Acyclovir's poor skin permeability is a major hurdle for topical formulations. The stratum corneum, the outermost layer of the skin, is a highly effective barrier that limits the passive diffusion of most drug molecules [1]. This compound, with a molecular weight of 225.2 g/mol, falls within the acceptable range for skin permeation (under 500 Da) but suffers from other physicochemical limitations [2] [1].

Key factors contributing to its low penetration include [1]:

  • Lipophilicity: The drug's chemical structure gives it limited ability to dissolve in and cross the lipid-rich matrix of the stratum corneum. A study noted that this compound has "two higher hydrophobic moieties" compared to penciclovir, which can hinder its diffusion [3].
  • Aqueous Solubility: While soluble in water, this property alone is not sufficient for effective skin penetration without enhancement strategies.

Consequently, passive delivery from commercial creams results in very low drug deposition in the skin, necessitating the use of advanced enhancement techniques to achieve therapeutic concentrations at the site of action [4].

Enhancement Techniques & Comparative Data

The following table summarizes the key penetration enhancement techniques investigated for this compound, along with their mechanisms and experimental findings.

Enhancement Technique Mechanism of Action Key Experimental Findings / Efficacy

| Chemical Penetration Enhancers [1] [4] | Disrupt the lipid structure of the stratum corneum or act as solubility modifiers. | Hydroxypropyl-β-cyclodextrin (HPβCD): Shown to be highly effective for transmucosal delivery, significantly increasing solubility and bioavailability through complexation [4]. Span 60: A non-ionic surfactant that enhances permeability, potentially by widening the paracellular pathway, as demonstrated in intestinal models [5]. | | Physical Enhancement Methods | Uses external energy or force to create microchannels or drive drugs across the skin barrier. | Iontophoresis (ITP): Application of a mild electric current (e.g., 0.25 mA/cm² for 5-10 min) enhanced skin deposition of an this compound prodrug (ACV-Ile) by over 8-fold compared to passive delivery. Combined use with an ion-exchange membrane further doubled the transdermal flux [4]. | | Prodrug Approach [4] | Modifies the drug's chemical structure to improve its physicochemical properties for better skin permeation. | Amino Acid Ester Prodrugs (e.g., ACV-Val, ACV-Arg, ACV-Ile): Iontophoretic delivery of these prodrugs for just 5-10 minutes achieved drug levels in the basal epidermis that exceeded the therapeutic concentration range, a significant improvement over passive transport of the parent drug [4]. | | Nanocarrier Systems [1] [5] | Encapsulates the drug in nano-sized carriers (e.g., liposomes, niosomes, SLNs) to facilitate transport through skin layers or appendages. | Liposomes, Niosomes, Solid Lipid Nanoparticles (SLNs): These systems are recognized as promising strategies to enhance skin permeability for poorly absorbed drugs like this compound, though specific quantitative data for this compound from the search results is limited [5]. |

Detailed Experimental Protocols

Here are detailed methodologies for key enhancement techniques cited in current research.

Iontophoresis of this compound Prodrugs

This protocol is adapted from research using amino acid ester prodrugs of this compound to significantly enhance skin delivery [4].

  • Objective: To evaluate the enhancement of this compound skin penetration via iontophoresis of its prodrugs.
  • Materials:
    • This compound amino acid ester prodrug (e.g., ACV-Ile, ACV-Arg)
    • Franz-type diffusion cells
    • Excised human skin or porcine skin
    • Phosphate Buffered Saline (PBS, pH 7.4) as receptor fluid
    • Iontophoresis power source and electrodes (e.g., Ag/AgCl)
    • Hydrogel or fast-dissolving film formulation (e.g., Carbopol-based)
  • Procedure:
    • Skin Preparation: Mount excised dermatomed human or porcine skin (500 μm thick) between the donor and receptor compartments of the Franz cell.
    • Receptor Phase: Fill the receptor chamber with PBS, maintain at 37°C, and stir continuously.
    • Formulation Application: Apply the donor formulation (e.g., hydrogel containing 0.22% w/w ACV-Ile) to the skin surface in the donor chamber.
    • Iontophoresis: Apply a constant low current density (0.25 mA/cm²) for a short duration (5 to 10 minutes).
    • Sample Analysis: After the experiment, analyze the drug content in different skin layers. This can be done by:
      • Tape Stripping: Sequentially removing the stratum corneum with adhesive tape.
      • Cryosectioning: Snap-freezing the skin and slicing it into fine lamellae (e.g., 20 μm thick) to determine drug concentration as a function of skin depth.
    • Quantification: Measure this compound and prodrug concentrations using High-Performance Liquid Chromatography (HPLC).
Industrial Granulation with a Permeation Enhancer

This protocol describes an industrial method to enhance drug permeability by granulating this compound with a paracellular pathway enhancer [5].

  • Objective: To enhance the permeability of this compound by granulating it with Span 60 using a scalable pharmaceutical procedure.
  • Materials: this compound, Span 60 (Sorbitan monostearate), planetary mixer, sieves (500 μm).
  • Procedure:
    • Weighing & Mixing: Weigh exact quantities of this compound and Span 60 (e.g., 20g total with 15-25% Span 60). Physically mix the powders in a planetary mixer at 100 rpm for 5 minutes at room temperature.
    • Thermal Processing: Increase the temperature to 80°C while continuously stirring for 15 minutes.
    • Cooling & Granule Formation: Gradually decrease the temperature back to room temperature while maintaining stirring. The mass will solidify into granules.
    • Milling & Sieving: Grind the solid mass and pass it through a sieve. Collect the granules that pass through the 500 μm mesh for further testing.
    • Evaluation: The enhanced permeability can be evaluated using ex vivo models like a modified non-everted sac technique with rabbit intestine, assessing permeation parameters and supported by histological examination to observe the widening of the paracellular pathway.

Troubleshooting Common Experimental Issues

Problem Potential Cause Solution & Recommendation
Low Drug Permeation in Iontophoresis Competition from endogenous ions in the donor solution reduces transport efficiency. Use an ion-exchange membrane between the donor solution and the skin to limit the transport of competing ions, which can double the flux of this compound [4].
Poor Solubility/Stability of Prodrugs in Hydrogels The aqueous environment of a hydrogel can lead to hydrolysis and reduced stability of ester-based prodrugs during storage. Formulate the prodrug in a fast-dissolving film instead. This solid dosage form can improve storage stability while still allowing for effective iontophoretic delivery [4].
Variable Penetration Data Inconsistent skin model or damage to the skin barrier during preparation. Test skin integrity before experimentation. A standard method is the tritiated water permeation test; accept only skin samples with less than 1% permeation of the applied dose after 30 minutes to ensure barrier integrity [3].
Lack of Expected Enhancement The chosen enhancer or technique is not compatible with this compound's specific physicochemical properties. Consider a combination of strategies. For instance, use a chemical enhancer like cyclodextrin in conjunction with a physical method like iontophoresis for a synergistic effect [4].

Experimental Workflow & Mechanism Visualization

The following diagrams illustrate the general workflow for developing a penetration-enhanced topical this compound formulation and the mechanisms by which different enhancers work.

G cluster_0 Enhancement Strategies start Start: Develop Enhanced Topical this compound step1 Define Target Product Profile start->step1 step2 Select Enhancement Strategy step1->step2 step3 Formulate Prototype step2->step3 strat1 Chemical Enhancers (e.g., Cyclodextrins, Span 60) strat2 Physical Methods (e.g., Iontophoresis) strat3 Prodrug Approach (e.g., ACV-Ile, ACV-Arg) strat4 Nanocarriers (e.g., Liposomes, SLNs) step4 In-Vitro/Ex-Vivo Testing step3->step4 step5 Data Analysis & Optimization step4->step5 step5->step2 Needs Improvement end Lead Candidate Identified step5->end

Diagram 1: This flowchart outlines a systematic experimental workflow for developing an enhanced topical this compound formulation. It highlights the iterative cycle of prototyping, testing, and optimization based on experimental data.

G cluster_Enhancers Enhancement Mechanisms SC Stratum Corneum Barrier Drug This compound Molecule Target Basal Epidermis (Target Site) Drug->Target Passive Diffusion (Low Efficiency) CE Chemical Enhancers CE_mech Disrupt lipid packing or Solubilize drug CE->CE_mech CE_mech->SC Weakens Barrier Phys Physical Methods Phys_mech Create microchannels or Actively drive drug Phys->Phys_mech Phys_mech->SC Bypasses Barrier Prod Prodrug Approach Prod_mech Increase lipophilicity for better partitioning Prod->Prod_mech Prod_mech->Drug Modifies Molecule

Diagram 2: This diagram visualizes the primary mechanisms of action for different penetration enhancement techniques, showing how they help this compound overcome the stratum corneum barrier compared to inefficient passive diffusion.

References

acyclovir generic vs brand bioequivalence study design

Author: Smolecule Technical Support Team. Date: February 2026

Bioequivalence Study Designs at a Glance

The table below summarizes the core design elements and findings from various study types, from traditional pharmacokinetic studies to more recent topical drug assessment methods.

Study Focus Key Design Elements Key Bioequivalence Parameters & Results Reference & Test Products

| Oral Tablets (Systemic Exposure) | • Design: Two-period, crossover • Subjects: Healthy volunteers (fasting) • Analysis: Plasma concentration via HPLC, non-compartmental analysis [1] [2] | • AUC0-∞ ratio (90% CI): 0.95 (0.83-1.09) • Cmax ratio (90% CI): 0.95 (0.83-1.10) • Conclusion: Bioequivalent [1] | Reference: Zovirax (Brand) Test: Zevin (Generic) [1] | | Topical Creams (Local Skin Bioavailability) | • Method: Stratum Corneum (SC) Sampling (Tape-Stripping) [3]Protocol: Uptake & clearance periods on volunteer forearms [3] | • Metric: Acyclovir amount in SC • Goal: Assess delivery to site of action (basal epidermis) and compare product performance [3] | Compared Zovirax (US) to other creams (e.g., UK version, Austrian generic) [3] | | Oral Tablets (In Vitro Biowaiver Approach) | • Method: In vitro dissolution testing • Media: pH 1.2, 4.5, and 6.8 • Analysis: Similarity (f2) factor calculation [4] | • Requirement: ≥85% dissolved in 15 minutes and f2 ≥ 50% [4]Outcome: Only 1 of 3 tested generics met biowaiver criteria [4] | Reference: Zovirax (Innovator) Test: Three generic products [4] |

Detailed Experimental Protocols

For researchers designing or evaluating such studies, here is a deeper dive into the specific methodologies.

  • Oral Formulations (Crossover Design): A standard design involves administering a single 200-mg oral dose of both the test (generic) and reference (brand, Zovirax) product to healthy volunteers after an overnight fast, separated by a one-week washout period. Serial blood samples are collected over 24 hours post-dose. Plasma concentrations of this compound are typically determined using High-Performance Liquid Chromatography (HPLC), and pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated via non-compartmental analysis. Bioequivalence is concluded if the 90% confidence intervals for the ratios of AUC and Cmax fall within the 0.80-1.25 range [1] [2].

  • Topical Formulations (Stratum Corneum Sampling): This method assesses local bioavailability directly at the application site. A defined amount of cream is applied to volunteer forearms. After a specified uptake period, the formulation is removed, and the Stratum Corneum is sequentially sampled using adhesive tapes. The drug amount extracted from the tapes is quantified to determine the bioavailability in the skin barrier. This method can be used to estimate the drug flux into the viable skin layers, providing a metric for delivery near the site of action for herpes simplex virus [3].

  • In Vitro Dissolution (Biowaiver): For BCS Class III drugs like this compound, an in vitro approach can sometimes surrogate in vivo studies. This involves comparing the dissolution profiles of the generic and innovator products in three different pH media (1.2, 4.5, and 6.8) using a USP apparatus (e.g., basket method). Profiles are statistically analyzed using the similarity factor (f2), and a product may be considered bioequivalent if it demonstrates very rapid dissolution (e.g., ≥85% in 15 minutes) and an f2 value ≥ 50 [4].

Research Workflow for Bioequivalence Assessment

The following diagram maps out the logical decision-making process for selecting the appropriate bioequivalence study pathway based on the drug formulation and regulatory context.

BioequivalenceWorkflow Start Start: Bioequivalence Assessment FormulationType Determine Drug Formulation Start->FormulationType OralPath Oral Formulation (Systemic Action) FormulationType->OralPath Oral TopicalPath Topical Formulation (Local Action) FormulationType->TopicalPath Topical BCSClass Determine BCS Class OralPath->BCSClass BCS3 BCS Class III (e.g., this compound) BCSClass->BCS3 Class I or III InVivoBE In Vivo Approach (Pharmacokinetic Study) BCSClass->InVivoBE Other Classes InVitroBE In Vitro Approach (Biowaiver) BCS3->InVitroBE Eligible for Biowaiver DissolutionTest Dissolution Profile Comparison in 3 pH media InVitroBE->DissolutionTest CrossoverStudy Human Crossover Study (Plasma PK Analysis) InVivoBE->CrossoverStudy End Bioequivalence Conclusion DissolutionTest->End CrossoverStudy->End TopicalMethods Select Surrogate Method TopicalPath->TopicalMethods SCSampling Stratum Corneum Sampling (Tape-Stripping) TopicalMethods->SCSampling SC Sampling Microperfusion Dermal Open-Flow Microperfusion TopicalMethods->Microperfusion Microperfusion InVitroPerm In Vitro Permeation Testing (IVPT) TopicalMethods->InVitroPerm IVPT SCSampling->End Microperfusion->End InVitroPerm->End

Key Insights for Researchers

Based on the current research, here are some critical points to consider:

  • Topical Formulations Lack US Generics: As of the latest research, no generic this compound cream has been approved by the US FDA [3]. This underscores the significant challenge in demonstrating bioequivalence for topical products, where traditional plasma concentration studies are not suitable.
  • Surrogate Methods are Actively Evolving: For topical drugs, validated surrogate methods like stratum corneum sampling, dermal open-flow microperfusion, and in vitro permeation testing are under intense investigation to overcome the limitations of costly and poorly discriminating clinical endpoint studies [3].
  • Not All Generics are Automatically Equivalent: Even for oral formulations, not all generic products automatically meet bioequivalence criteria via the in vitro biowaiver approach. One study found that only one of three tested generics passed the required dissolution profile comparison, highlighting the importance of rigorous testing and formulation quality [4].

References

Efficacy Endpoints in Antiviral Clinical Trials for Herpes Zoster

Author: Smolecule Technical Support Team. Date: February 2026

Endpoint Category Specific Metric Acyclovir Performance Valthis compound Performance Famciclovir Performance Key Findings from Research
Viral Lesion Healing Time to full crusting of lesions 15.0 days [1] [2] Similar to this compound [3] 14.8 days [1] [2] No clinically significant difference between drugs [1] [2].
Proportion of patients with complete rash healing High rates (e.g., ~95%) [1] [2] Similar to this compound [3] High rates (e.g., ~95%) [1] [2] All three drugs show high and comparable efficacy in rash resolution [3].
Pain Resolution Time to cessation of "zoster-associated pain" Slowest reduction among the three [3] Fastest reduction [3] Intermediate reduction [3] Valthis compound showed statistically significant superior pain reduction on Day 22 (p=0.013) and Day 29 (p=0.0004) [3].
Proportion of patients free of pain at Day 29 Lower [3] Significantly higher (p=0.003) [3] Intermediate [3] Pain resolution is a key differentiator: Valthis compound > Famciclovir > this compound [3].
Prevention of Complications Incidence of Postherpetic Neuralgia (PHN) Effective, but less than alternatives [3] Most effective in preventing PHN [3] Effective [3] Valthis compound is noted as a "much more effective alternative" in preventing PHN [3].

Detailed Experimental Protocols

A well-designed clinical trial for these antivirals involves a strict protocol to ensure reliable and comparable results.

Trial Design and Patient Recruitment
  • Design: Randomized, controlled trials are the gold standard. Patients are randomly assigned to different treatment groups to minimize bias [1] [3].
  • Participants: Immunocompetent adults diagnosed with acute herpes zoster.
  • Crucial Inclusion Criterion: Initiation of therapy within 72 hours of rash onset is critical, as early intervention is key to efficacy [3].
Treatment Regimens and Dosing

The following dosages are commonly used in clinical trials for uncomplicated herpes zoster in immunocompetent adults:

  • This compound: 800 mg, administered five times daily for 7 days [1] [2].
  • Famciclovir: 500 mg, administered three times daily for 7 days [1] [3].
  • Valthis compound: 1000 mg, administered three times daily for 7 days [3].
Assessment and Follow-up Schedule

Patients are typically assessed at baseline and then periodically over 28-30 days. The following workflow outlines a common assessment schedule in a 7-day treatment trial:

Start Patient Enrollment &    Randomization (Day 0) Baseline Baseline Assessment:    - Lesion Evaluation    - Pain Score Start->Baseline Treatment 7-Day Treatment Period:    Drug Administration Baseline->Treatment F1 Follow-up 1 (Day 7):    - Safety & Tolerability    - Lesion Status Treatment->F1 F2 Follow-up 2 (Day 22):    - Pain Score (Key)    - Lesion Healing F1->F2 F3 Final Follow-up (Day 29):    - Primary Efficacy:    Pain Cessation    - PHN Assessment F2->F3

Emerging Insights: this compound's Mechanism and Immune Modulation

Beyond its established mechanism of inhibiting viral DNA polymerase, recent transcriptomic studies suggest this compound may also modulate the host's immune response.

Research on herpes simplex virus type 2 (HSV-2) indicates that this compound can influence the Toll-like receptor (TLR) signaling pathway, particularly TLR9, which is responsible for recognizing viral DNA and initiating an innate immune response [4] [5]. In HSV-2 infected cells, this compound intervention was found to alter the expression of key genes in this pathway, suggesting it may help the host's immune system combat the virus more effectively [4] [6]. The following diagram illustrates this proposed secondary mechanism:

HSV2 HSV-2 Infection ViralDNA Viral DNA HSV2->ViralDNA TLR9 TLR9 Receptor ViralDNA->TLR9 Recognizes MyD88 MyD88 TLR9->MyD88 Activates NFkB NF-κB MyD88->NFkB Signals to Cytokines Pro-inflammatory    Cytokines NFkB->Cytokines Induces ACV This compound (ACV) ACV->TLR9 Modulates ACV->NFkB Downregulates    Myd88/NF-κB

Key Design Considerations for Researchers

  • Patient-Reported Outcomes (PROs): Pain is a subjective experience. Using validated pain scales (e.g., Visual Analog Scale) as primary endpoints is crucial for demonstrating a drug's impact on quality of life [3] [1].
  • Comparative vs. Non-Inferiority Design: When comparing a new drug to an established one like this compound, a non-inferiority trial design is often appropriate. This aims to show that the new treatment is not clinically worse than the existing one by a pre-specified margin [2].
  • Safety and Tolerability Profile: Consistent and comparable safety data is essential. Common adverse events (headache, nausea) should be monitored, but the infrequent dosing of newer analogs may improve patient adherence and should be considered an important secondary outcome [3] [1].

References

acyclovir cream sensory evaluation spreadability texture

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Topical Antiviral Creams

The table below summarizes key characteristics of acyclovir cream compared to penciclovir cream, based on available experimental data.

Feature This compound 5% Cream Penciclovir 1% Cream Experimental Context & Notes
Drug Concentration 5% (50 mg/g) [1] [2] 1% (10 mg/g) [2] Penciclovir uses a lower concentration but may have superior skin penetration [2].

| Key Formulation Attributes (CQAs) | Rheology: Affected by excipients like PG and SLS [3]. Microstructure: Critical for drug release and equivalence [3]. pH: Impacts drug solubility and stability [3]. | Information not available in search results. | For this compound, CQAs are interlinked; excipient levels and process parameters must be controlled to ensure consistent performance [3]. | | Skin Permeation & Penetration | Skin Penetration: Lower concentration in deeper epidermal layers [2]. Drug Flux: Lower through human skin in vitro [2]. | Skin Penetration: Higher concentration in deeper epidermal layers [2]. Drug Flux: Higher through human skin in vitro [2]. | An in vitro study using human skin found penciclovir achieved higher concentrations at the site of viral replication (basal epidermis) [2]. | | Textural & Sensory Properties | Can be characterized via Texture Profile Analysis (TPA) for parameters like hardness, adhesiveness, and cohesiveness [4]. | Information not available in search results. | TPA is a key technique for quantifying the mechanical and sensory properties of semisolid formulations [4]. |

Experimental Protocols for Key Analyses

For researchers aiming to characterize topical formulations, here are detailed methodologies for two critical tests cited in the literature.

Texture Profile Analysis (TPA) for Sensory Attributes

Texture Profile Analysis (TPA) is a valuable technique for quantitatively assessing the mechanical properties of semisolid creams, which correlate to sensory attributes like spreadability and consistency [4].

  • Principle: The test involves subjecting a sample to two consecutive compression cycles using a texture analyzer to simulate the actions of feeling and applying a product [4].
  • Key Measured Parameters:
    • Hardness: The peak force during the first compression cycle.
    • Adhesiveness: The work necessary to overcome the attractive forces between the sample and the probe surface.
    • Cohesiveness: A measure of how well the product withstands a second deformation relative to the first.
    • Springiness/Elasticity: The degree to which the product returns to its original height after the deforming force is removed.
  • Application: This method is widely applied to characterize the textural attributes of topical formulations like creams and gels, providing objective data that complements subjective sensory evaluation [4].

This workflow outlines the key steps in a Texture Profile Analysis:

start TPA Experimental Workflow step1 1. Sample Preparation Place cream in a container Allow structure to stabilize start->step1 step2 2. First Compression Cycle Probe descends at defined speed Measures Hardness (peak force) step1->step2 step3 3. Probe Retraction Measures Adhesiveness (negative force area) step2->step3 step4 4. Wait Period Allows sample partial recovery step3->step4 step5 5. Second Compression Cycle Probe descends again Measures sample behavior after deformation step4->step5 step6 6. Data Analysis & Output Calculate Cohesiveness, Springiness Gumminess, Chewiness step5->step6

In Vitro Skin Permeation Test (IVPT)

This protocol is used to compare the rate and extent of drug delivery from topical formulations through excised human skin [3] [2].

  • Skin Model: Use dermatomed human skin (e.g., 500 μm thick), which includes the stratum corneum, epidermis, and part of the dermis. Skin integrity must be verified before the experiment [2].
  • Apparatus: Franz-type static diffusion cells with a defined surface area (e.g., 1.75 cm²). The receptor chamber is filled with a suitable buffer like PBS (pH 7.4) and maintained at 32°C to mimic skin surface temperature [2].
  • Application: A finite dose of the cream (e.g., 5 mg/cm²) is applied to the skin surface to simulate in-use conditions [2].
  • Analysis: After a set period (e.g., 24 hours), the amount of drug that has permeated into the receptor fluid is quantified (e.g., via HPLC). Additionally, the amount of drug retained in different skin layers can be analyzed by tape-stripping the stratum corneum and assaying the underlying skin [2].

The following diagram illustrates the logical framework for establishing bioequivalence between a test and reference cream product, based on FDA recommendations:

title Bioequivalence Evaluation Pathway for Topical Creams node1 Q1 & Q2 Sameness Same ingredients & concentration title->node1 node2 Q3 Sameness & IVRT Similar physical/structural properties & equivalent drug release rate node1->node2 node3 In Vitro Option node2->node3 node4 In Vivo Option node2->node4 If Q3 difference node5 IVPT Equivalent skin permeation rate & extent node3->node5 node6 Comparative Clinical Endpoint Study node4->node6 outcome Bioequivalence Established node5->outcome node6->outcome

Formulation Insights for Product Development

Research into this compound cream has identified several Critical Formulation Parameters (CFPs) that directly impact its Critical Quality Attributes (CQAs) [3]:

  • Excipient Roles: Propylene glycol (PG) and sodium lauryl sulfate (SLS) are identified as critical. They influence drug partitioning within the cream's structure, which directly affects the drug release rate and skin permeation [3].
  • pH Control: The pH of the aqueous phase is crucial as it affects the solubility and chemical species of this compound (cationic, zwitterionic, anionic), which can alter its interaction with excipients and skin [3].
  • Quality by Design (QbD): A QbD approach is recommended to understand the inter-relationships between material attributes, process parameters, and the final product's performance. This is essential for demonstrating bioequivalence for generic products [3].

References

acyclovir vs famciclovir herpes zoster treatment outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Clinical Outcomes

The table below summarizes key quantitative data from clinical studies comparing acyclovir and famciclovir in the treatment of acute herpes zoster.

Parameter This compound Famciclovir Supporting Evidence
Standard Oral Dosage 800 mg, five times daily for 7 days [1] [2] 250 mg, three times daily for 7 days [1] [2] RCT (n=100)
Oral Bioavailability Low (~10%) [3] High (~77%) [3] Pharmacokinetic Review
Intracellular Half-life (in VZV-infected cells) < 1 hour [3] ~7 hours [3] Pharmacokinetic Review
Lesion Healing & Acute Pain Relief Effective, establishes baseline efficacy [1] [2] [3] As effective as this compound [1] [2] [3] Multiple RCTs
Prevention of Postherpetic Neuralgia (PHN) Reduces duration of PHN [1] [2] Superior to this compound in reducing PHN risk and duration [4] [5] Meta-analysis of RCTs (n=1147), Recent RCT (n=90)
Pain Resolution Effective, but slower than valthis compound in head-to-head studies [4] Faster reduction of zoster-associated pain compared to this compound [4] Recent RCT (n=90)

Experimental Protocol Overview

To critically appraise the data in the table, it is helpful to understand the design of the clinical trials from which it is derived. The following workflow outlines a standard methodology for a comparative trial of this nature.

Key Methodological Details:

  • Patient Population: Trials typically enroll immunocompetent adults (often over 40 or 50 years of age) presenting with acute, uncomplicated herpes zoster within 72 hours of rash onset [1] [2]. This early intervention is critical, as antiviral efficacy is highest when administered within this window [6].
  • Randomization and Blinding: Patients are randomized into treatment groups in a 1:1 ratio. Many studies are double-blinded, with some using a double-dummy design to maintain blinding despite different dosing schedules [3].
  • Primary Endpoints: Common primary efficacy endpoints include:
    • Time to Full Crusting: When all vesicles in the affected dermatome have resolved and crusts have formed [1].
    • Time to Complete Healing: The first time a patient has no papules, vesicles, or crusts, with no subsequent recurrence [1].
    • Time to Loss of Acute Pain: Often assessed using a Visual Analogue Scale (VAS) where 0 represents no pain and 10 the worst imaginable pain [1].
  • Assessment of Postherpetic Neuralgia (PHN): Patients are followed for several months (e.g., 3 to 6 months) to monitor for PHN, which is typically defined as pain persisting beyond 90 or 120 days after rash onset [5]. The presence and intensity of pain are tracked at regular intervals.

Mechanism of Action and Pharmacokinetics

Famciclovir is an oral prodrug of penciclovir, while valthis compound is a prodrug of this compound. Although both active compounds are guanosine analogues, their pharmacokinetic profiles differ significantly, influencing their dosing regimens.

Oral Administration Oral Administration Famciclovir (Prodrug) Famciclovir (Prodrug) Oral Administration->Famciclovir (Prodrug) 77% Bioavailable Valthis compound (Prodrug) Valthis compound (Prodrug) Oral Administration->Valthis compound (Prodrug) ~50% Bioavailable This compound (Active Drug) This compound (Active Drug) Oral Administration->this compound (Active Drug) ~10% Bioavailable Penciclovir (Active) Penciclovir (Active) Famciclovir (Prodrug)->Penciclovir (Active) Conversion in Liver & Gut This compound (Active) This compound (Active) Valthis compound (Prodrug)->this compound (Active) Conversion in Liver VZV-Infected Cell VZV-Infected Cell Penciclovir (Active)->VZV-Infected Cell This compound (Active)->VZV-Infected Cell Viral Thymidine Kinase Viral Thymidine Kinase VZV-Infected Cell->Viral Thymidine Kinase Monophosphorylated Form Monophosphorylated Form Viral Thymidine Kinase->Monophosphorylated Form Cellular Enzymes Cellular Enzymes Monophosphorylated Form->Cellular Enzymes Active Triphosphate Form Active Triphosphate Form Cellular Enzymes->Active Triphosphate Form Inhibits Viral DNA Polymerase\n& Halts Viral Replication Inhibits Viral DNA Polymerase & Halts Viral Replication Active Triphosphate Form->Inhibits Viral DNA Polymerase\n& Halts Viral Replication This compound-TP This compound-TP Intracellular t½: <1h Active Triphosphate Form->this compound-TP Penciclovir-TP Penciclovir-TP Intracellular t½: ~7h Active Triphosphate Form->Penciclovir-TP

Key Differentiating Factors:

  • Bioavailability and Dosing: this compound's low oral bioavailability necessitates frequent dosing (5 times daily), which can impact patient adherence. Famciclovir's higher bioavailability and longer intracellular half-life support a more convenient three-times-daily regimen [3].
  • Intracellular Persistence: The significantly longer intracellular half-life of penciclovir triphosphate (~7 hours) compared to this compound triphosphate (<1 hour) in VZV-infected cells is a key pharmacological advantage. This allows for sustained antiviral activity despite less frequent dosing [3].

Conclusion and Research Implications

For researchers and drug development professionals, the evidence suggests:

  • Famciclovir presents a pharmacokinetically optimized alternative to this compound, offering comparable efficacy for acute symptom resolution with a more convenient dosing schedule and a statistically superior profile in reducing the burden of postherpetic neuralgia [4] [5].
  • The prodrug strategy (famciclovir, valthis compound) has proven successful in overcoming the pharmacokinetic limitations of older nucleoside analogues like this compound.
  • Future research directions may include exploring next-generation antivirals like helicase-primase inhibitors (e.g., amenamevir) and novel prodrugs (e.g., FV-100), which have shown promise in further reducing HZ-associated pain and PHN incidence [5].

References

×

Physical Description

Solid

Color/Form

Crystals from methanol
Crystals from ethanol
White, crystalline powde

XLogP3

-1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

225.08618923 g/mol

Monoisotopic Mass

225.08618923 g/mol

Heavy Atom Count

16

Appearance

White or almost white crystalline powder

Melting Point

256.5-257 °C
MP: Decomposes
256.5 - 257 °C

UNII

X4HES1O11F

Related CAS

69657-51-8 (sodium) 59277-89-3 (free)

Drug Indication

An acyclovir topical cream is indicated to treat recurrent herpes labialis in immunocompetent patients 12 years and older. Acyclovir oral tablets, capsules, and suspensions are indicated to treat herpes zoster, genital herpes, and chickenpox. An acyclovir topical ointment is indicated to treat initial genital herpes and limited non-life-threatening mucocutaneous herpes simplex in immunocompromised patients. An acyclovir cream with hydrocortisone is indicated to treat recurrent herpes labialis, and shortening lesion healing time in patients 6 years and older. An acyclovir buccal tablet is indicated for the treatment of recurrent herpes labialis. An acyclovir ophthalmic ointment is indicated to treat acute herpetic keratitis.
Treatment of herpes simplex labialis
Prevention of recurrences of herpes simplex labialis, Treatment of recurrent herpes simplex labialis

Livertox Summary

Acyclovir is a nucleoside analogue and antiviral agent used in therapy of herpes and varicella-zoster virus infections. Acyclovir has not been associated with clinically apparent liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

Antiviral Agents
IV acyclovir sodium is used for the treatment of initial and recurrent mucocutaneous herpes simplex virus (HSV-1 and HSV-2) infections and the treatment of varicella-zoster infections in immunocompromised adults and children; for the treatment of severe first episodes of genital herpes infections in immunocompetent individuals; and for the treatment of HSV encephalitis and neonatal HSV infections.
Acyclovir is used orally for the treatment of initial and recurrent episodes of genital herpes; for the acute treatment of herpes zoster (shingles, zoster) in immunocompetent individuals; and for the treatment of varicella (chickenpox) in immunocompetent individuals.
Oral acyclovir is indicated in the treatment of initial episodes of genital herpes infection in immunocompetent and immunocompromised patients. Parenteral acyclovir is indicated in the treatment of severe initial episodes of genital herpes infection in immunocompetent patients and in patients who are unable to take (or absorb) oral acyclovir. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for ACYCLOVIR (15 total), please visit the HSDB record page.

Mechanism of Action

Acyclovir is becomes acyclovir monophosphate due to the action of viral thymidine kinase. Acyclovir monophosphate is converted to the diphosphate form by guanylate kinase. Acyclovir diphosphate is converted to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase and adenylosuccinate synthetase. Acyclovir triphosphate has higher affinity for viral DNA polymerase than cellular DNA polymerase and incorporates into the DNA where the missing 2' and 3' carbons causes DNA chain termination. In other cases acyclovir triphosphate competes so strongly for viral DNA polymerase that other bases cannot associate with the enzyme, inactivating it.
Acyclovir is a synthetic purine nucleoside analogue with in vitro and in vivo inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV). The inhibitory activity of acyclovir is highly selective due to is affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase adn into triphosphate by a number of cellualr enzymes. In vitro, acyclovir triphosphate stops replication of herpes viral DNA.
Acyclovir inhibits viral DNA synthesis ... . Its selectivity of action depends on interaction with two distinct viral proteins. Cellular uptake and initial phosphorylation are facilitated by HSV thymidine kinase. The affinity of acyclovir for HSV thymidine kinase is about 200-fold greater than for the mammalian enzyme. Cellular enzymes convert the monophosphate to acyclovir triphosphate, which is present in 40- to 100-fold higher concentrations in HSV-infected than in uninfected cells, and competes for endogenous deoxyguanosine triphosphate (dGTP). The immunosuppressive agent mycophenolate mofetil potentiates the antiherpes activity of acyclovir and related agents by depleting intracellular dGTP pools. Acyclovir triphosphate competitively inhibits viral DNA polymerases and, to a much smaller extent, cellular DNA polymerases. Acyclovir triphosphate also is incorporated into viral DNA, where it acts as a chain terminator because of the lack of 3'-hydroxyl group. By a mechanism termed suicide inactivation, the terminated DNA template containing acyclovir binds the enzyme and leads to irreversible inactivation of the DNA polymerase.
The concentration of the endogenous neurotoxin quinolinic acid (QA) is increased in the central nervous system of mice with herpes simplex encephalitis. /The authors/ have previously shown that the antiherpetic agent acyclovir (AC) has the ability to reduce QA-induced neuronal damage in rat brain, by attenuating lipid peroxidation. The mechanism by which QA induces lipid peroxidation includes the enhancement of the iron (Fe)-mediated Fenton reaction and the generation of free radicals, such as the superoxide anion (O(2)(-)). Thus, the present study determined whether AC has the ability to reduce Fe(2+)-induced lipid peroxidation, O(2)(-) generation and QA-induced superoxide anion generation, and to bind free Fe. O(2)(-) and Fe(2+) are also cofactors of the enzymes, indoleamine-2,3-dioxygenase (IDO) and 3-hydroxyanthranilate-3,4-dioxygenase (3-HAO) respectively. These enzymes catalyse steps in the biosynthesis of QA; thus, the effect of AC on their activity was also investigated. AC significantly attenuates Fe(2+)-induced lipid peroxidation and O(2)(-) generation. AC reduces O(2)(-) generation in the presence of QA and strongly binds Fe(2+) and Fe(3+). It also reduces the activity of both IDO and 3-HAO, which could be attributed to the superoxide anion scavenging and iron binding properties, respectively, of this drug.

Absorption Distribution and Excretion

The oral bioavailability of acyclovir is 10-20% but decreases with increasing doses. Acyclovir ointment is <0.02-9.4% absorbed. Acyclovir buccal tablets and ophthalmic ointment are minimally absorbed. The bioavailability of acyclovir is not affected by food. Acyclovir has a mean Tmax of 1.1±0.4 hours, mean Cmax of 593.7-656.5ng/mL, and mean AUC of 2956.6-3102.5h/*ng/mL.
The majority of acyclovir is excreted in the urine as unchanged drug. 90-92% of the drug can be excreted unchanged through glomerular filtration and tubular secretion. <2% of the drug is recovered in feces and <0.1% is expired as CO2.
The volume of distribution of acyclovir is 0.6L/kg.
The renal clearance of acyclovir is 248mL/min/1.73m2. The total clearance in neonates if 105-122mL/min/1.73m2.
Absorption of acyclovir from the GI tract is variable and incomplete. 15-30% of an oral dose of the drug is absorbed. Some data suggest that GI absorption of acyclovir may be saturable; in a crossover study in which acyclovir was administered orally to healthy adults as 200 mg capsules, 400 mg tablets, or 800 mg tablets 6 times daily, the extent of absorption decreased with increasing dose, resulting in bioavailabilities of 20, 15, or 10%, respectively. ... This decrease in bioavailability appears to be a function of increasing dose, not differences in dosage forms. In addition, steady-state peak and trough plasma acyclovir concentrations were not dose proportional over the oral dosing range of 200-800 mg 6 times daily, averaging 0.83 and 0.46, 1.21 and 0.63, or 1.61 and 0.83 ug/ml for the 200, 400, or 800 mg dosing regimens, respectively. Peak plasma concentrations usually occur within 1.5-2.5 hours after oral administration.
In a multiple dose study in neonates up to 3 months of age, IV infusion over 1 hour of 5, 10, or 15 mg/kg of acyclovir every 8 hours resulted in mean steady state peak serum concentrations of 6.8, 13.9, and 19.6 ug/ml, respectively, and mean steady state trough serum concentration of 1.2, 2.3, and 3.1 ug/ml, respectively. In another multiple dose study in pediatric patients, IV infusion over 1 hour of 250 or 500 mg/sq m of acyclovir every 8 hours resulted in mean steady state peak serum concentrations of 10.3 and 20.7 ug/ml, respectively.
Acyclovir is widely distributed into body tissues and fluids including the brain, kidney, saliva, lung, liver, muscle, spleen, uterus, vaginal mucosa and secretions, cerebrospinal fluid, and herpetic vesicular fluid. The drug also is distributed into semen, achieving concentrations about 1.4 and 4 times those in plasma during chronic oral therapy at dosages of 400 mg and 1 g daily, respectively. The apparent volume of distribution of acyclovir is reported to be 32.4-61.8 liter/1.73 sq m in adults and 28.8, 31.6, 42, or 51.2-53.6 liter/1.73 sq m in neonates up to 3 months of age, children 1-2 years; 2-7 years; or 7-12 years of age, respectively.
Acyclovir crosses the placenta. Limited data indicate that the drug is distributed into milk, generally in concentrations greater than concurrent maternal plasma concentrations, possibly via an active transport mechanism.
For more Absorption, Distribution and Excretion (Complete) data for ACYCLOVIR (13 total), please visit the HSDB record page.

Metabolism Metabolites

Acyclovir is <15% oxidized to 9-carboxymethoxymethylguanine by alcohol dehydrogenase and aldehyde dehydrogenase and 1% 8-hydroxylated to 8-hydroxy-acyclovir by aldehyde oxidase. Acyclovir is becomes acyclovir monophosphate due to the action of viral thymidine kinase. Acyclovir monophosphate is converted to the diphosphate form by guanylate kinase. Acyclovir diphosphate is converted to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase and adenylosuccinate synthetase.
Acyclovir is metabolized partially to 9-carboxymethoxymethylguanine and minimally to 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine. In vitro, acyclovir also is metabolized to acyclovir monophosphate, diphosphate, and triphosphate in cells infected with herpes viruses, principally by intracellular phosphorylation of the drug by virus coded thymidine kinase and several cellular enzymes.

Associated Chemicals

Acyclovir sodium; 69657-51-8

Wikipedia

Aciclovir
Sodium_metabisulfite

Drug Warnings

Parenteral acyclovir therapy can cause signs and symptoms of encephalopathy. ... Acyclovir should be used with caution in patients with underlying neurologic abnormalities and in patients with serious renal, hepatic, or electrolyte abnormalities or substantial hypoxia. The drug also should be used with caution in patients who have manifested prior neurologic reactions to cytotoxic drugs or those receiving intrathecal methotrexate or interferon.
Acyclovir should be used with caution in patients receiving other nephrotoxic drugs concurrently since the risk of acyclovir-induced renal impairment and/or reversible CNS symptoms is increased in these patients. Adequate hydration should be maintained in patients receiving IV acyclovir; however, in patients with encephalitis, the recommended hydration should be balanced by the risk of cerebral edema. Because the risk of acyclovir-induced renal impairment is increased during rapid IV administration of the drug, acyclovir should be given only by slow IV infusion (over 1 hour).
There are no adequate and controlled studies to date using acyclovir in pregnant women, and the drug should be used during pregnancy only when the potential benefits justify the possible risks to the fetus.
Maternal Medication usually Compatible with Breast-Feeding: Acyclovir: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/
For more Drug Warnings (Complete) data for ACYCLOVIR (20 total), please visit the HSDB record page.

Biological Half Life

The clearance of acyclovir varies from 2.5-3 hours depending on the creatinine clearance of the patient. The plasma half life of acyclovir during hemodialysis is approximately 5 hours. The mean half life in patients from 7 months to 7 years old is 2.6 hours.
Plasma concentrations of acyclovir appear to decline in a biphasic manner. In adults with normal renal function, the half-life of acyclovir in the initial phase averages 0.34 hours and the half-life in the terminal phase averages 2.1-3.5 hours. In adults with renal impairment, both half-life in the initial phase and half-life in the terminal phase may be prolonged, depending on the degree of renal impairment. In a study in adults with anuria, the half-life in the initial phase of acyclovir averaged 0.71 hours. In several studies, the half-life in the terminal phase of acyclovir averaged 3,3.5, or 19.5 hours in adults with creatinine clearances of 50-80 or 15-50 ml/minute per 1.73 sq m or with anuria, respectively. In patients undergoing hemodialysis, the half-life in the terminal phase of acyclovir during hemodialysis averaged 5.4-5.7 hours.
In neonates, the half-life of acyclovir depends principally on the maturity of renal mechanisms for excretion as determined by gestational age, chronologic age, and weight. In children older than 1 year of age, the half-life of the drug appears to be similar to that of adults. The half-life in the terminal phase averages 3.8-4.1, 1.9, 2.2-2.9, or 3.6 hours in neonates up to 3 months of age, children 1-2 years, 2-12 years, or 12-17 years of age, respectively.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Guanine is alkylated with 2-(chloromethoxy)ethylbenzoate and the resulting ester hydrolyzed to the product.
Reaction of 2,6-dichloro-9-(2-benzoyloxyethoxymethyl) purine with methanolic ammonia, followed by treatment with nitrous acid and then with methanolic ammonia yields acyclovir.

Clinical Laboratory Methods

Determination of acyclovir in human serum by high-performance liquid chromatography. Detection limit of 0.3 ug/ml.
Determination of acyclovir in human plasma and urine with ion-pair high performance liquid chromatography with ultraviolet detection at a wavelength of 254 nm. The min detectable quantity and concn were 5 ug and 0.5 ug/ml, resp, and the recovery was > 94%.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Acyclovir has been used concomitantly with zidovudine ... without evidence of increased toxicity; however, neurotoxicity (profound drowsiness and lethargy), which recurred on rechallenge, has been reported in at least one patient with acquired immunodeficiency syndrome (AIDS) during concomitant therapy with the drugs. Neurotoxicity was evident within 30-60 days after initiation of IV acyclovir therapy, persisted with some improvement when acyclovir was administered orally, and resolved following discontinuance of acyclovir in this patient.
This study reports the effects of a combination of azidothymidine plus acyclovir on both pluripotent (spleen colony forming units) and committed (granulocyte-macrophage colony forming units; erythroid burst forming units) murine hemopoietic progenitors. Administration of azidothymidine alone was associated with severe hematotoxicity, as shown by the marked decrease of all the hemopoietic progenitor populations tested, that is, spleen colony forming units, granulocyte-macrophage colony forming units, and erythroid burst forming units. This, however, was followed by a prompt recovery of hemopoiesis. Administration of acyclovir alone did not modify the hematological parameters studied, whereas the combined administration of azidothymidine and acyclovir led to changes in peripheral blood cells and bone marrow hemopoietic progenitors that were, on the whole, not significantly different from those observed with azidothymidine alone. Only the decrease in spleen colony forming units was significantly more severe, but their recovery was as rapid as that of the committed progenitors. Thus, in this experimental setting, the addition of acyclovir to azidothymidine does not appear to increase the hematotoxicity of the latter.
The combined effect of acyclovir and chlorhexidine on the replication and DNA synthesis of herpes simplex virus was studied. Acyclovir and chlorhexidine showed synergism in the inhibition of the viral replication by enhancing in part the reduction of viral DNA synthesis. These data indicate that combined therapy with acyclovir and chlorhexidine might be beneficial for the control of intraoral herpetic infections.
Acyclovir may decrease the renal clearance of other drugs eliminated by active renal secretion, such as methotrexate.
For more Interactions (Complete) data for ACYCLOVIR (6 total), please visit the HSDB record page.

Dates

Last modified: 09-13-2023
1: Bogdanova-Mihaylova P, Burke D, O/'Dwyer JP, Bradley D, Williams JA, Cronin SJ,
Smyth S, Murphy RP, Murphy SM, Wall C, McCabe DJH. Aciclovir-induced acute kidney
injury in patients with /'suspected viral encephalitis/' encountered on a liaison
neurology service. Ir J Med Sci. 2018 Jan 6. doi: 10.1007/s11845-017-1728-3.
[Epub ahead of print] PubMed PMID: 29307101.


2: Arenberger P, Arenbergerova M, Hladíková M, Holcova S, Ottillinger B.
Comparative Study with a Lip Balm Containing 0.5% Propolis Special Extract GH
2002 versus 5% Aciclovir Cream in Patients with Herpes Labialis in the
Papular/Erythematous Stage: A Single-blind, Randomized, Two-arm Study. Curr Ther
Res Clin Exp. 2017 Oct 14;88:1-7. doi: 10.1016/j.curtheres.2017.10.004.
eCollection 2018. PubMed PMID: 29276548; PubMed Central PMCID: PMC5737953.


3: Chen Y, Kalia YN. Short-duration ocular iontophoresis of ionizable aciclovir
prodrugs: A new approach to treat herpes simplex infections in the anterior and
posterior segments of the eye. Int J Pharm. 2017 Dec 2;536(1):292-300. doi:
10.1016/j.ijpharm.2017.11.069. [Epub ahead of print] PubMed PMID: 29198810.


4: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Correction: Potentiated virucidal
activity of pomegranate rind extract (PRE) and punicalagin against Herpes simplex
virus (HSV) when co-administered with zinc (II) ions, and antiviral activity of
PRE against HSV and aciclovir-resistant HSV. PLoS One. 2017 Nov
20;12(11):e0188609. doi: 10.1371/journal.pone.0188609. eCollection 2017. PubMed
PMID: 29155888; PubMed Central PMCID: PMC5695767.


5: Bauer D, Keller J, Alt M, Schubert A, Aufderhorst UW, Palapys V, Kasper M,
Heilingloh CS, Dittmer U, Laffer B, Eis-Hübinger AM, Verjans GM, Heiligenhaus A,
Roggendorf M, Krawczyk A. Antibody-based immunotherapy of aciclovir resistant
ocular herpes simplex virus infections. Virology. 2017 Dec;512:194-200. doi:
10.1016/j.virol.2017.09.021. Epub 2017 Oct 3. PubMed PMID: 28985573.


6: Semprini A, Singer J, Shortt N, Braithwaite I, Beasley R; Pharmacy Research
Network. Protocol for a randomised controlled trial of 90% kanuka honey versus 5%
aciclovir for the treatment of herpes simplex labialis in the community setting.
BMJ Open. 2017 Aug 3;7(8):e017766. doi: 10.1136/bmjopen-2017-017766. PubMed PMID:
28775197; PubMed Central PMCID: PMC5724166.


7: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Potentiated virucidal activity of
pomegranate rind extract (PRE) and punicalagin against Herpes simplex virus (HSV)
when co-administered with zinc (II) ions, and antiviral activity of PRE against
HSV and aciclovir-resistant HSV. PLoS One. 2017 Jun 30;12(6):e0179291. doi:
10.1371/journal.pone.0179291. eCollection 2017. Erratum in: PLoS One. 2017 Nov
20;12 (11):e0188609. PubMed PMID: 28665969; PubMed Central PMCID: PMC5493292.


8: Djekic L, Jankovic J, Čalija B, Primorac M. Development of semisolid
self-microemulsifying drug delivery systems (SMEDDSs) filled in hard capsules for
oral delivery of aciclovir. Int J Pharm. 2017 Aug 7;528(1-2):372-380. doi:
10.1016/j.ijpharm.2017.06.028. Epub 2017 Jun 12. PubMed PMID: 28619449.


9: Gallacher PJ, Phelan PJ. Effective Clearance of Aciclovir Using
Hemodiafiltration in a Patient With Neurotoxicity. Artif Organs. 2017
May;41(5):496-497. doi: 10.1111/aor.12774. PubMed PMID: 28543384.


10: Brunnemann AK, Liermann K, Deinhardt-Emmer S, Maschkowitz G, Pohlmann A,
Sodeik B, Fickenscher H, Sauerbrei A, Krumbholz A. Recombinant herpes simplex
virus type 1 strains with targeted mutations relevant for aciclovir
susceptibility. Sci Rep. 2016 Jul 18;6:29903. doi: 10.1038/srep29903. PubMed
PMID: 27426251; PubMed Central PMCID: PMC4947914.

Explore Compound Types